Val-Ala-PAB-MMAE
Description
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Structure
2D Structure
Properties
Molecular Formula |
C55H88N8O11 |
|---|---|
Molecular Weight |
1037.3 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C55H88N8O11/c1-16-34(8)47(42(72-14)29-43(64)63-28-20-23-41(63)49(73-15)35(9)50(66)57-36(10)48(65)39-21-18-17-19-22-39)61(12)54(70)45(32(4)5)60-53(69)46(33(6)7)62(13)55(71)74-30-38-24-26-40(27-25-38)59-51(67)37(11)58-52(68)44(56)31(2)3/h17-19,21-22,24-27,31-37,41-42,44-49,65H,16,20,23,28-30,56H2,1-15H3,(H,57,66)(H,58,68)(H,59,67)(H,60,69)/t34-,35+,36+,37-,41-,42+,44-,45-,46-,47-,48+,49+/m0/s1 |
InChI Key |
MTXKKTCVANNYBH-AXWSPWQFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Val-Ala-PAB-MMAE: A Technical Guide to its Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Ala-PAB-MMAE is a critical component in the field of antibody-drug conjugates (ADCs), serving as a linker-payload combination designed for targeted cancer therapy. This technical guide provides an in-depth overview of its molecular structure, chemical properties, and the fundamental mechanisms that govern its therapeutic efficacy. The this compound system is engineered for stability in systemic circulation and selective release of the potent cytotoxic agent, monomethyl auristatin E (MMAE), within the tumor microenvironment. This targeted delivery is primarily achieved through the enzymatic cleavage of the valine-alanine (Val-Ala) dipeptide linker by proteases, such as Cathepsin B, which are often overexpressed in cancer cells.
Molecular Structure and Components
The this compound conjugate is a meticulously designed molecular entity comprising three key components: the cleavable dipeptide linker (Val-Ala), a self-immolative p-aminobenzyl carbamate (PAB) spacer, and the potent antimitotic agent, MMAE.
-
Valine-Alanine (Val-Ala) Linker: This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases like Cathepsin B.[1] The susceptibility of this linker to enzymatic cleavage is a cornerstone of its function, ensuring that the cytotoxic payload is released predominantly within the target cancer cells.
-
p-Aminobenzyl Carbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified MMAE payload. This self-immolating feature is crucial for ensuring that the active drug is liberated in its most potent form.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic analogue of the natural product dolastatin 10. It functions as a microtubule inhibitor, disrupting the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1]
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular components of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in vivo performance.
| Property | Value | Reference |
| Molecular Formula | C56H87N7O12 | [2] |
| Molecular Weight | 1037.33 g/mol | [2] |
| CAS Number | 1912408-92-4 | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (80 mg/mL) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Mechanism of Action: Enzymatic Cleavage and Payload Release
The therapeutic efficacy of an ADC utilizing the this compound system is contingent upon a series of events that culminate in the targeted release of MMAE within cancer cells.
-
ADC Internalization: The ADC, circulating in the bloodstream, binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.
-
Cathepsin B-Mediated Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine residue and the p-aminobenzyl carbamate (PABC) portion of the linker.
-
Self-Immolation and MMAE Release: The cleavage of the Val-Ala dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer. This self-immolative cascade results in the release of the free, unmodified MMAE payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest and ultimately triggers apoptosis.
The following diagram illustrates the workflow of ADC internalization and payload release.
Caption: ADC internalization and MMAE release pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) for the dipeptide linker, followed by solution-phase coupling to the PAB spacer and MMAE. While a detailed, proprietary protocol is often company-specific, a general workflow can be outlined based on the synthesis of similar dipeptide-linker-payload conjugates.
Materials:
-
Fmoc-Ala-OH and Fmoc-Val-OH
-
Rink Amide resin
-
p-Aminobenzyl alcohol
-
Monomethyl auristatin E (MMAE)
-
Coupling reagents (e.g., HATU, HBTU, HOBt)
-
Deprotection reagent (e.g., Piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIPS/H2O)
-
Solvents (DMF, DCM, etc.)
-
HPLC for purification
-
Mass spectrometer for characterization
General Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Val-Ala-OH:
-
Swell the Rink Amide resin in DMF.
-
Couple Fmoc-Ala-OH to the resin using a suitable coupling agent.
-
Remove the Fmoc protecting group using piperidine in DMF.
-
Couple Fmoc-Val-OH to the deprotected alanine on the resin.
-
Cleave the dipeptide from the resin using a cleavage cocktail.
-
Purify the Fmoc-Val-Ala-OH dipeptide by HPLC.
-
-
Coupling of Dipeptide to PAB Spacer:
-
Activate the carboxylic acid of Fmoc-Val-Ala-OH.
-
React the activated dipeptide with p-aminobenzyl alcohol to form Fmoc-Val-Ala-PAB-OH.
-
Purify the product by chromatography.
-
-
Coupling to MMAE:
-
Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate).
-
React the activated Fmoc-Val-Ala-PAB intermediate with the N-terminus of MMAE.
-
Remove the Fmoc protecting group.
-
Purify the final this compound conjugate by HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using HPLC and mass spectrometry.
-
Cathepsin B Cleavage Assay
This assay is crucial to verify the specific enzymatic release of MMAE from the Val-Ala-PAB linker.
Materials:
-
This compound conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT) to activate Cathepsin B
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the assay buffer and activate the Cathepsin B with DTT according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, activated Cathepsin B, and the this compound substrate.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution. This stops the enzymatic activity.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to separate and quantify the amount of uncleaved this compound and the released MMAE.
-
-
Data Analysis:
-
Plot the concentration of released MMAE over time to determine the cleavage kinetics.
-
The following diagram illustrates the experimental workflow for the Cathepsin B cleavage assay.
Caption: Cathepsin B cleavage assay workflow.
Conclusion
This compound represents a sophisticated and highly effective linker-payload system for the development of antibody-drug conjugates. Its design, which incorporates a protease-cleavable dipeptide and a self-immolative spacer, allows for the stable transport of the potent cytotoxic agent MMAE in the circulation and its specific release within the tumor microenvironment. A thorough understanding of its structure, chemical properties, and mechanism of action is paramount for researchers and drug development professionals working to advance the next generation of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of this important ADC component.
References
An In-depth Technical Guide to the Mechanism of Action of Val-Ala-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the Val-Ala-PAB-MMAE antibody-drug conjugate (ADC) platform. This system leverages a potent cytotoxic agent, monomethyl auristatin E (MMAE), linked to a monoclonal antibody (mAb) via a cathepsin B-cleavable linker composed of a valine-alanine (Val-Ala) dipeptide and a p-aminobenzyl (PAB) self-immolative spacer. This guide will detail the sequential steps of ADC action, from cellular binding to payload-induced apoptosis, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action
The this compound ADC exerts its cytotoxic effect through a multi-step, targeted process designed to maximize efficacy against antigen-expressing tumor cells while minimizing systemic toxicity. The mechanism can be broken down into the following key stages:
-
Target Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, lead to the specific cleavage of the amide bond between the alanine residue of the Val-Ala dipeptide and the PAB spacer.[1][] The Val-Ala linker is designed for selective cleavage within the lysosomal compartment, which is often characterized by a higher concentration of active cathepsin B in tumor cells compared to healthy tissues.[]
-
Self-Immolation and Payload Release: Following the enzymatic cleavage of the Val-Ala linker, the PAB spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified, highly potent MMAE payload into the cytoplasm of the cancer cell.[1]
-
Tubulin Inhibition and Mitotic Arrest: Once in the cytoplasm, MMAE, a potent antimitotic agent, binds to tubulin. This binding disrupts microtubule dynamics by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3]
-
Induction of Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway and resulting in programmed cell death of the cancer cell.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the performance of this compound ADCs.
Table 1: In Vitro Cytotoxicity (IC50) of an anti-HER2 this compound ADC
| Cell Line | HER2 Status | IC50 (nM) |
| BT-474 | Positive | 0.08 - 0.09 |
| SK-BR-3 | Positive | 0.02 |
| NCI-N87 | Positive | Not specified |
| SK-OV-3 | Positive | Not specified |
| MCF-7 | Weakly Positive | >100 |
| MDA-MB-468 | Negative | >200 |
Data sourced from a study on an anti-HER2 antibody conjugated to different this compound linker-payloads.
Table 2: Comparative Cleavage Kinetics of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate |
| Val-Cit | 2x |
| Val-Ala | 1x |
This data indicates that the Val-Ala linker is cleaved by isolated cathepsin B at approximately half the rate of the Val-Cit linker.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of an ADC that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Unconjugated monoclonal antibody (negative control)
-
Free MMAE (positive control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free MMAE in complete culture medium. Remove the old medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software.
ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the internalization of an ADC into target cells.
Materials:
-
Target cells
-
This compound ADC fluorescently labeled (e.g., with Alexa Fluor 488)
-
Unconjugated fluorescently labeled antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat cells with the fluorescently labeled ADC at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit active internalization.
-
Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization. Detach the cells using trypsin.
-
Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the internalized ADC.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of internalization.
MMAE-Induced Apoptosis Assay (Annexin V/PI Staining)
This protocol detects and quantifies apoptosis in cells treated with the ADC.
Materials:
-
Target cells
-
This compound ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ADC at various concentrations for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest both treated and untreated control cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the ADC.
Cathepsin B-Mediated Linker Cleavage Assay
This assay confirms the enzymatic cleavage of the Val-Ala linker.
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Cathepsin B activation buffer (e.g., sodium acetate buffer, pH 5.0, containing DTT and EDTA)
-
Reaction termination solution (e.g., protease inhibitor cocktail)
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activation buffer. Equilibrate to 37°C.
-
Initiate Cleavage: Add activated cathepsin B to the tube to start the reaction.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction with the termination solution.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload, and free MMAE.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Signaling Pathway of this compound Mechanism of Action
Caption: Mechanism of action of this compound ADC.
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow of an in vitro cytotoxicity (MTT) assay.
This in-depth guide provides a foundational understanding of the this compound ADC platform, offering both the theoretical mechanism and the practical experimental approaches necessary for its evaluation. The provided data and protocols should serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy.
References
The Critical Role of the PAB Spacer in Val-Ala-PAB-MMAE Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the integral function of the p-aminobenzyl (PAB) spacer within the Val-Ala-PAB-MMAE linker-drug construct, a cornerstone of modern antibody-drug conjugate (ADC) design. We will delve into the molecular mechanisms, quantitative performance data, and detailed experimental protocols that underscore the importance of this self-immolative spacer in achieving targeted and efficient cancer cell cytotoxicity.
Introduction to this compound ADCs
Antibody-drug conjugates are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. The this compound system is a widely utilized and clinically validated linker-payload combination designed for conditional drug release within the tumor microenvironment.
The construct consists of four key components:
-
Valine-Alanine (Val-Ala) Dipeptide: A substrate specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.
-
p-Aminobenzyl (PAB) Spacer: A self-immolative chemical moiety that, upon cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction.[1]
-
Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
-
Monoclonal Antibody (mAb): Provides targeting specificity to a tumor-associated antigen on the cancer cell surface.
The sequential action of enzymatic cleavage and self-immolation ensures that the highly cytotoxic MMAE is released in its unmodified, fully active form only after the ADC has been internalized by the target cancer cell.[3][4]
The Self-Immolative Mechanism of the PAB Spacer
The PAB spacer is the linchpin of the controlled drug release mechanism. In its conjugated state, it connects the Val-Ala dipeptide to the MMAE payload via a carbamate linkage. This configuration is stable in systemic circulation, preventing premature drug release and associated off-target toxicity.[4]
Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the following cascade is initiated:
-
Enzymatic Cleavage: The acidic environment of the lysosome activates Cathepsin B, which recognizes and cleaves the amide bond between the alanine residue and the PAB spacer.
-
Initiation of 1,6-Elimination: This cleavage unmasks the aniline nitrogen of the PAB group, triggering a rapid and irreversible electronic cascade known as 1,6-elimination.
-
Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer, releasing the unmodified MMAE payload, carbon dioxide, and an aza-quinone methide remnant.
This elegant mechanism ensures a "traceless" release of the cytotoxic drug at the site of action.
Quantitative Performance Data
The efficacy of the this compound linker system is supported by extensive quantitative data from preclinical studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of an ADC's potency. The following table summarizes representative IC50 values for MMAE-based ADCs against various cancer cell lines.
| Linker Type | Payload | Target Cell Line | Target Antigen | IC50 (nM) |
| Val-Cit-PAB | MMAE | SKBR3 | HER2 | 0.0143 |
| Val-Ala-PAB | MMAE | NCI-N87 | HER2 | ~0.5 (µg/mL) |
| Val-Cit-PAB | MMAE | BxPC-3 | Tissue Factor | 0.97 |
| Val-Cit-PAB | MMAE | PSN-1 | Tissue Factor | 0.99 |
| Val-Cit-PAB | MMAE | Capan-1 | Tissue Factor | 1.10 |
| Val-Cit-PAB | MMAE | Panc-1 | Tissue Factor | 1.16 |
Note: IC50 values can vary based on the specific antibody, cell line, and experimental conditions.
Cathepsin B Cleavage Kinetics
The efficiency of enzymatic cleavage is crucial for timely drug release. The following table presents kinetic parameters for the Cathepsin B-mediated cleavage of various dipeptide linkers.
| Peptide Linker | Km (µM) | kcat (s⁻¹) |
| Val-Cit-PABC-Fluorophore | 5400 ± 320 | 27.0 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
Data adapted from fluorogenic assays. Higher kcat/Km values indicate greater catalytic efficiency.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess cell viability.
Materials:
-
Target and control cancer cell lines
-
Complete cell culture medium
-
Antibody-Drug Conjugate (ADC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Plasma Stability Assay
This protocol assesses the stability of the ADC linker in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Precipitate plasma proteins with an organic solvent and centrifuge to collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of released payload over time to determine the stability of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
Methods:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A simple method based on the differential absorbance of the antibody and the payload at specific wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the average DAR and the distribution of different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC, from which the DAR can be calculated.
Conclusion
The p-aminobenzyl (PAB) spacer is a critical and elegantly designed component of the this compound linker system. Its self-immolative nature, triggered by the specific enzymatic cleavage of the Val-Ala dipeptide, ensures the controlled and efficient release of the potent MMAE payload within the target cancer cell. This mechanism is fundamental to the high therapeutic index of ADCs employing this technology. A thorough understanding and rigorous experimental validation of the PAB spacer's function are paramount for the successful development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Tubulin Inhibition by MMAE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent.[1] Originally derived from dolastatins, a class of natural products isolated from the sea hare Dolabella auricularia, MMAE exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[2][3] Due to its high toxicity, MMAE cannot be administered as a standalone drug.[2] Instead, it is utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[4] This targeted delivery system combines the specificity of a monoclonal antibody against a tumor-associated antigen with the potent cell-killing ability of MMAE, thereby minimizing systemic toxicity and enhancing the therapeutic window. This technical guide provides a comprehensive overview of the core mechanism of MMAE as a tubulin inhibitor, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action of MMAE is the inhibition of tubulin polymerization. Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is the fundamental building block of microtubules. Microtubules are dynamic structures that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.
MMAE binds to the vinca domain on β-tubulin, at the interface between two longitudinally aligned tubulin dimers. This binding site is located at the plus-end of the microtubule, interfering with the addition of new tubulin dimers and disrupting the assembly of microtubules. The binding of MMAE to tubulin leads to a conformational change that induces the formation of curved tubulin aggregates, further preventing the formation of functional microtubules. The disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).
Signaling Pathway of MMAE-induced Apoptosis
The inhibition of tubulin polymerization by MMAE triggers a cascade of intracellular events culminating in apoptosis. The sustained arrest of the cell cycle at the G2/M phase is a critical checkpoint. Cells that are unable to form a proper mitotic spindle cannot proceed through mitosis and are ultimately targeted for elimination. This process, often referred to as mitotic catastrophe, is a key outcome of treatment with microtubule-destabilizing agents like MMAE. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, leading to the activation of caspases, which are the executioners of apoptosis. Key markers of MMAE-induced apoptosis include the cleavage of PARP (Poly (ADP-ribose) polymerase) and the activation of caspase-3 and caspase-9.
Caption: Signaling pathway of MMAE-induced apoptosis.
Quantitative Data
The potency of MMAE can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the cytotoxic activity of MMAE in different cancer cell lines. The dissociation constant (Kd) provides a measure of the binding affinity of MMAE to tubulin.
| Parameter | Cell Line | Value | Reference |
| IC50 | SKBR3 (Breast Cancer) | 3.27 ± 0.42 nM | |
| HEK293 (Kidney) | 4.24 ± 0.37 nM | ||
| BxPC-3 (Pancreatic) | 0.97 ± 0.10 nM | ||
| PSN-1 (Pancreatic) | 0.99 ± 0.09 nM | ||
| Capan-1 (Pancreatic) | 1.10 ± 0.44 nM | ||
| Panc-1 (Pancreatic) | 1.16 ± 0.49 nM | ||
| Jurkat (T-cell leukemia) | 0.099 nM | ||
| DoHH2 (Non-Hodgkin Lymphoma) | 0.02 µg/ml | ||
| L-82 (Lung Cancer) | 98 - 150 nmol/L (intracellular) | ||
| Kd (Tubulin Binding) | FI-MMAE | 291 nM |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of MMAE on the assembly of microtubules from purified tubulin.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 100 mM) in distilled water.
-
Prepare serial dilutions of MMAE in the polymerization buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the tubulin solution with the polymerization buffer.
-
Add the desired concentrations of MMAE or a vehicle control to the respective wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the change in absorbance at 340 nm over time, which reflects the extent of microtubule polymerization. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used.
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Calculate the initial rate of polymerization from the slope of the linear portion of the curves.
-
Determine the IC50 value of MMAE for tubulin polymerization inhibition by plotting the percentage of inhibition against the logarithm of the MMAE concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of MMAE on cancer cell lines.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of MMAE for a specified duration (e.g., 72 hours). Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the MMAE concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle after MMAE treatment.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with MMAE at various concentrations for a specific time period (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
-
Fixation:
-
Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with MMAE as described for the cell cycle analysis.
-
Harvest the cells, including any floating cells.
-
-
Staining:
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells are positive for both Annexin V and PI.
-
Western Blot Analysis of Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction:
-
Treat cells with MMAE and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Conclusion
Monomethyl Auristatin E is a highly effective cytotoxic agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Its incorporation into ADCs has revolutionized the targeted therapy of cancer. The experimental protocols detailed in this guide provide a robust framework for the characterization of MMAE and other tubulin-targeting agents. A thorough understanding of its mechanism of action and the methodologies to evaluate its efficacy is crucial for the continued development of novel and more effective cancer therapeutics.
References
Val-Ala-PAB-MMAE: A Technical Guide for Researchers
FOR RESEARCH USE ONLY
This document provides a comprehensive technical overview of Val-Ala-PAB-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Data Summary
This compound is a drug-linker conjugate composed of the dipeptide linker, Valine-Alanine (Val-Ala), a p-aminobenzylcarbamate (PAB) spacer, and the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).
| Property | Value | Reference |
| CAS Number | 1912408-92-4 | [1][2] |
| Molecular Weight | 1037.33 g/mol | [1][2] |
| Molecular Formula | C₅₅H₈₈N₈O₁₁ | [1] |
Mechanism of Action
The this compound conjugate is designed for targeted delivery of the cytotoxic payload, MMAE, to antigen-expressing cancer cells. The mechanism of action involves a multi-step process that ensures stability in circulation and specific release of the active drug within the target cell.
Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized via receptor-mediated endocytosis. The ADC is then trafficked to the lysosome. Inside the acidic environment of the lysosome, the Val-Ala dipeptide linker is cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells. This cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of free MMAE into the cytoplasm.
MMAE is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) through the activation of caspase-dependent pathways.
Experimental Protocols
Synthesis and Purification of this compound
Note: The following is a generalized procedure and should be optimized. All steps should be performed under an inert atmosphere and with anhydrous solvents.
-
Synthesis of the Val-Ala-PAB linker: This typically involves standard peptide coupling reactions to link Fmoc-protected Valine to Alanine, followed by coupling to p-aminobenzyl alcohol.
-
Conjugation to MMAE: The deprotected Val-Ala-PAB linker is then activated and reacted with the primary amine of MMAE.
-
Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
For a detailed synthetic route of a similar and widely used linker, Mc-Val-Cit-PAB, researchers can refer to the improved methodology described by Kovtun et al. (2010), which offers a high-yielding and diastereomerically pure synthesis. This procedure can be adapted by substituting L-Citrulline with L-Alanine.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound (or released MMAE) to inhibit tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound (or MMAE)
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a stock solution of this compound or MMAE in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the reaction mixture in a 96-well plate by adding polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiate the polymerization by adding the purified tubulin to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cathepsin B Cleavage Assay
This assay determines the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.
Materials:
-
This compound
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (Assay buffer with 2 mM DTT, freshly prepared)
-
HPLC system with a C18 column
Procedure:
-
Activate Cathepsin B by incubating it in the activation buffer.
-
Prepare a solution of this compound in the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B to the this compound solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or acid).
-
Analyze the samples by RP-HPLC to quantify the amount of released MMAE and remaining this compound.
Signaling Pathways
The primary signaling event initiated by the released MMAE is the disruption of microtubule dynamics, leading to G2/M cell cycle arrest. This mitotic catastrophe triggers the intrinsic apoptotic pathway.
Key downstream events include:
-
Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to arrest in the G2/M phase of the cell cycle. This can be observed by an accumulation of cells in this phase using flow cytometry.
-
Apoptosis Induction: Prolonged mitotic arrest leads to the activation of pro-apoptotic proteins and the caspase cascade. Key markers of MMAE-induced apoptosis include the cleavage of caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).
-
Akt/mTOR Pathway: Some studies have shown that MMAE-containing ADCs can inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
References
An In-depth Technical Guide to the Solubility and Stability Profile of Val-Ala-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of the valine-alanine-p-aminobenzylcarbamate-monomethyl auristatin E (Val-Ala-PAB-MMAE) drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines key physicochemical properties, detailed experimental methodologies for characterization, and insights into the molecular mechanisms governed by this potent cytotoxic payload delivery system.
Introduction
This compound is a cleavable drug-linker technology designed for the targeted delivery of the highly potent antimitotic agent, monomethyl auristatin E (MMAE), to cancer cells. The linker system consists of a dipeptide, valine-alanine, which is susceptible to cleavage by lysosomal proteases such as Cathepsin B, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the MMAE payload. The targeted release of MMAE within the tumor cell microenvironment is a key design feature to maximize therapeutic efficacy while minimizing systemic toxicity. Understanding the solubility and stability of this drug-linker is paramount for formulation development, manufacturing, and ensuring the overall safety and efficacy of the resulting ADC.
Solubility Profile
The solubility of this compound is a critical parameter that influences its formulation, handling, and bioavailability. Due to the hydrophobic nature of MMAE, the drug-linker's aqueous solubility is limited.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems. It is important to note that sonication is often recommended to aid dissolution.
| Solvent System | Solubility | Molar Concentration (mM) | Observations |
| Dimethyl sulfoxide (DMSO) | 80 mg/mL[1] | 77.12[1] | Sonication recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL[1] | 3.18[1] | Sonication recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 2.41 | Clear solution, saturation unknown.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 2.41 | Clear solution, saturation unknown. |
Stability Profile
The stability of the this compound drug-linker is crucial for maintaining the integrity of the ADC until it reaches the target tumor cell. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy.
General Storage and Handling
-
Powder: Stable for up to 3 years when stored at -20°C, protected from moisture.
-
In Solvent: Stable for up to 1 year in a suitable solvent when stored at -80°C.
Linker Stability
The Val-Ala dipeptide linker has been shown to exhibit greater hydrophilicity and stability compared to the more commonly used valine-citrulline (Val-Cit) linker. This can lead to ADCs with higher drug-to-antibody ratios (DAR) and reduced aggregation. A comparative study in mouse serum demonstrated that the Val-Ala linker has a longer half-life (t1/2 = 23 h) compared to the Val-Cit linker (t1/2 = 11.2 h), suggesting enhanced stability in a biological matrix.
Degradation Pathways
The primary intended degradation pathway for the this compound linker is enzymatic cleavage of the Val-Ala dipeptide by Cathepsin B within the lysosome of target cells. This initiates a self-immolation cascade of the PAB spacer, leading to the release of free MMAE.
Potential unintended degradation pathways may include hydrolysis of the linker, particularly at non-physiological pH or elevated temperatures, although specific data on the degradation products of the standalone this compound linker are not extensively available in the public domain. Forced degradation studies are essential to fully characterize these pathways.
Experimental Protocols
This section provides an overview of key experimental methodologies for assessing the solubility and stability of this compound.
Solubility Determination
A standard method for determining the thermodynamic solubility of a drug-linker involves the shake-flask method.
Protocol:
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 5.0, 6.0, 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of this compound powder to a known volume of each buffered solution in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved drug-linker in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Stability Assessment: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.
Protocol:
-
Stress Conditions: Expose solutions of this compound to a range of stress conditions, including:
-
Acidic and Basic Hydrolysis: Incubate in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the drug-linker in a biological matrix.
Protocol:
-
Incubation: Incubate this compound at a known concentration in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the supernatant for the concentration of the intact drug-linker and any released MMAE using LC-MS/MS.
Cathepsin B Cleavage Assay
This assay confirms the intended mechanism of drug release.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing this compound, recombinant human Cathepsin B, and an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Stop the reaction at various time points by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis: Quantify the amount of released MMAE at each time point using HPLC or LC-MS.
Mechanism of Action and Signaling Pathway
Upon internalization of the ADC and cleavage of the Val-Ala-PAB linker, the released MMAE exerts its potent cytotoxic effect by disrupting the cellular microtubule network.
MMAE Signaling Pathway
MMAE is a tubulin polymerization inhibitor. It binds to tubulin, the protein subunit of microtubules, and prevents its assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: MMAE mechanism of action from ADC internalization to apoptosis induction.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key experimental procedures.
Solubility Determination Workflow
Caption: Workflow for determining the thermodynamic solubility of this compound.
Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study on this compound.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for the successful development of ADCs utilizing this technology. Its limited aqueous solubility necessitates careful formulation strategies, while its stability profile, particularly the enhanced stability of the Val-Ala linker compared to Val-Cit, offers potential advantages in terms of manufacturability and in vivo performance. The experimental protocols and workflows provided in this guide serve as a foundation for the robust characterization of this and similar drug-linker systems, ensuring the development of safe and effective targeted cancer therapies. Further studies to fully elucidate the degradation products under various stress conditions will continue to refine our understanding and optimize the application of this potent ADC payload.
References
Methodological & Application
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Val-Ala-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences its efficacy, safety, and pharmacokinetic profile.[1][2] The Val-Ala-PAB-MMAE linker-payload system consists of the potent anti-mitotic agent monomethyl auristatin E (MMAE) connected to the antibody via a linker containing a valine-alanine dipeptide.[3][4] This linker is designed to be stable in circulation and cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment, to release the active drug.
This document provides detailed protocols for the determination of the DAR for ADCs utilizing the this compound system, employing four common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.
This compound Linker Chemistry and Conjugation
The this compound drug-linker is typically conjugated to the monoclonal antibody through cysteine residues. This process usually involves the partial reduction of interchain disulfide bonds in the antibody, followed by the reaction of the resulting free thiol groups with a maleimide group on the linker. This results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached (e.g., DAR 0, 2, 4, 6, 8).
References
Application Notes and Protocols for the Characterization of Val-Ala-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. The Val-Ala-PAB-MMAE ADC platform utilizes a dipeptide linker (valine-alanine) that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3][][5] This targeted delivery and conditional activation mechanism enhances the therapeutic window by minimizing systemic toxicity while maximizing antitumor efficacy.
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization. Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug. However, when conjugated to a mAb via the Val-Ala-p-aminobenzylcarbamate (PAB) linker, it can be delivered specifically to cancer cells. Upon internalization of the ADC and subsequent cleavage of the Val-Ala linker within the lysosome, MMAE is released, leading to cell cycle arrest and apoptosis.
Comprehensive characterization of this compound ADCs is critical to ensure their safety, efficacy, and batch-to-batch consistency. This document provides detailed application notes and protocols for the essential analytical techniques used to characterize these complex biomolecules.
I. Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that significantly influences the ADC's potency and pharmacokinetic profile. Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).
Experimental Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug load distribution of a this compound ADC.
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
Reagents:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Injection: Inject a suitable volume of the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different ADC species.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR value of that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 5.2 | 10.5 |
| DAR2 | 8.7 | 35.2 |
| DAR4 | 11.3 | 45.8 |
| DAR6 | 13.1 | 7.3 |
| DAR8 | 14.5 | 1.2 |
| Average DAR | 3.9 |
Note: The retention times and peak areas are representative and will vary depending on the specific ADC and chromatographic conditions.
II. Analysis of Aggregates and Fragments
Aggregation is a common degradation pathway for mAbs and ADCs and can impact both efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).
Experimental Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in a this compound ADC sample.
Instrumentation:
-
HPLC or UHPLC system with a UV or DAD detector.
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å).
Reagents:
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4.
-
ADC sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume of the prepared sample onto the column.
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 7.1 | 2.5 |
| Monomer | 8.1 | 97.0 |
| Fragment | 9.5 | 0.5 |
Note: Retention times are representative. The addition of a low percentage of organic solvent (e.g., isopropanol) to the mobile phase may be necessary to mitigate hydrophobic interactions between the ADC and the stationary phase.
III. Purity and Integrity Analysis
Mass spectrometry (MS) and Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) are powerful techniques for assessing the purity, integrity, and heterogeneity of ADCs.
Experimental Protocol: Intact and Subunit Mass Analysis by LC-MS
Objective: To confirm the molecular weight of the intact ADC and its subunits (light chain and heavy chain with different drug loads) and to assess heterogeneity.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system.
Protocols:
A. Intact Mass Analysis (under denaturing or native conditions):
-
Chromatography:
-
Denaturing (Reversed-Phase): Use a C4 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Native (Size Exclusion): Use an SEC column with a volatile, non-denaturing mobile phase such as ammonium acetate.
-
-
MS Analysis: Acquire data in positive ion mode and deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.
B. Subunit Mass Analysis:
-
Sample Preparation: Reduce the ADC sample using a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains. The enzyme IdeS can be used to generate F(ab')2 and Fc fragments prior to reduction for more detailed analysis.
-
Chromatography: Separate the subunits using reversed-phase chromatography.
-
MS Analysis: Acquire and deconvolute the mass spectra for the light and heavy chains to determine the distribution of drug conjugation on each chain.
Data Presentation:
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Intact ADC (DAR4) | ~153,000 | ~153,010 |
| Light Chain (LC) | ~23,500 | ~23,502 |
| LC + 1 Drug | ~24,500 | ~24,505 |
| Heavy Chain (HC) | ~50,000 | ~50,005 |
| HC + 1 Drug | ~51,000 | ~51,008 |
| HC + 2 Drugs | ~52,000 | ~52,012 |
Note: Masses are approximate and will depend on the specific antibody and drug-linker.
Experimental Protocol: Purity Analysis by CE-SDS
Objective: To assess the purity and size heterogeneity of the ADC under reducing and non-reducing conditions.
Instrumentation:
-
Capillary Electrophoresis system with a UV or PDA detector.
Procedure:
-
Sample Preparation:
-
Non-reducing: Denature the ADC sample with SDS and alkylate with iodoacetamide.
-
Reducing: Denature the ADC with SDS and reduce with DTT or β-mercaptoethanol.
-
-
Electrophoresis: Separate the samples in a capillary filled with a sieving gel matrix.
-
Data Acquisition: Detect the separated species by UV absorbance.
-
Data Analysis: Determine the relative percentage of the main peaks (intact ADC or heavy/light chains) and any impurities or fragments.
Data Presentation:
| Condition | Species | Migration Time (min) | % Purity |
| Non-reducing | Intact ADC | 10.2 | 98.5 |
| Reducing | Heavy Chain | 8.5 | - |
| Light Chain | 7.1 | - |
IV. In Vitro Cytotoxicity Assessment
The in vitro cytotoxicity assay is essential for evaluating the potency and specificity of the ADC. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the IC50 value of a this compound ADC on an antigen-positive cancer cell line.
Materials:
-
Antigen-positive target cancer cell line.
-
Antigen-negative control cell line.
-
Complete cell culture medium.
-
This compound ADC.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium and add them to the cells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for MMAE).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression (four-parameter logistic fit).
-
Data Presentation:
| ADC Concentration (nM) | % Cell Viability |
| 0.01 | 98.2 |
| 0.1 | 85.1 |
| 1 | 52.3 |
| 10 | 15.7 |
| 100 | 5.4 |
| IC50 (nM) | 1.2 |
Note: The IC50 value is representative and highly dependent on the cell line and assay conditions.
V. Mechanism of Action and Experimental Workflows
Signaling Pathway and Cleavage Mechanism
The this compound ADC exerts its cytotoxic effect through a multi-step process that begins with binding to the target antigen on the cancer cell surface and culminates in the inhibition of tubulin polymerization.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Val-Ala-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The Val-Ala-PAB-MMAE ADC system utilizes a dipeptide linker (Valine-Alanine) connected to a self-emolative spacer (p-aminobenzylcarbamate or PAB), which is in turn attached to the highly potent microtubule inhibitor, monomethyl auristatin E (MMAE). This linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Upon cleavage, the PAB spacer releases the active MMAE payload, leading to cell cycle arrest and apoptosis.[1][2]
These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound ADCs.
Mechanism of Action
The cytotoxic effect of a this compound ADC is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B facilitate the cleavage of the Val-Ala linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the MMAE payload into the cytoplasm.[2][3][4]
Once released, MMAE exerts its potent anti-mitotic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis, or programmed cell death.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity (IC50 values) of free MMAE and various MMAE-conjugated ADCs against a panel of cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: In Vitro Cytotoxicity of Free MMAE
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
| MCF-7 | Breast Cancer (HER2-) | 0.35 |
Data sourced from multiple studies.
Table 2: In Vitro Cytotoxicity of MMAE-ADCs
| ADC | Target | Cell Line | Cancer Type | Linker | IC50 |
| cAC10-vcMMAE | CD30 | L-82 | Hodgkin Lymphoma | Val-Cit | 2 - 55 ng/mL |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Breast Cancer | Val-Cit | ~3 µg/mL |
| Trastuzumab-vc-MMAE | HER2 | BT-474 | Breast Cancer | Val-Cit | ~3 µg/mL |
| Trastuzumab-vc-MMAE | HER2 | NCI-N87 | Gastric Cancer | Val-Cit | ~3 µg/mL |
| mil40-15 | HER2 | BT-474 | Breast Cancer | Cys-linker | 9.8 x 10⁻¹¹ M |
| mil40-15 | HER2 | HCC1954 | Breast Cancer | Cys-linker | 1.8 x 10⁻⁹ M |
| mil40-15 | HER2 | NCI-N87 | Gastric Cancer | Cys-linker | 1.1 x 10⁻¹⁰ M |
Data sourced from multiple studies.
Experimental Protocols
A typical workflow for an in vitro cytotoxicity assay involves cell seeding, treatment with the ADC, an incubation period, and a final viability assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC and corresponding unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.
-
ADC Preparation: Prepare serial dilutions of the this compound ADC and unconjugated antibody in complete medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various ADC or antibody concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
ADC Treatment: Treat cells with serial dilutions of the this compound ADC. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, after subtracting background absorbance.
Real-Time Cytotoxicity Assay (e.g., using IncuCyte® Live-Cell Analysis System)
This method allows for the kinetic monitoring of cell death in real-time.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
A real-time cell imaging system (e.g., IncuCyte®)
-
A cell-impermeant DNA dye (e.g., IncuCyte® Cytotox Green or Red Reagent)
-
96-well flat-bottom plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density optimized for the cell line (e.g., 1,000-5,000 cells/well).
-
Reagent Preparation: Prepare serial dilutions of the this compound ADC in complete medium containing the cell-impermeant DNA dye at the recommended concentration.
-
Cell Treatment: Add 100 µL of the ADC/dye mixture to the appropriate wells.
-
Live-Cell Imaging: Place the plate inside the live-cell analysis system and schedule image acquisition (phase contrast and fluorescence channels) every 2-3 hours for the duration of the experiment (e.g., 72-96 hours).
-
Data Analysis: The system's software is used to quantify the number of fluorescent (dead) cells over time. The data can be used to generate time-course graphs and calculate kinetic IC50 values.
MMAE-Induced Apoptosis Signaling Pathway
MMAE-induced apoptosis is a complex process involving the activation of caspase cascades. The disruption of microtubule dynamics by MMAE leads to mitotic arrest, which in turn activates the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in cell death.
References
Application Notes and Protocols for In Vivo Xenograft Models in Val-Ala-PAB-MMAE ADC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The Val-Ala-PAB-MMAE ADC linker-payload system combines a dipeptide linker (Valine-Alanine), a self-immolative spacer (p-aminobenzylcarbamate), and the potent antimitotic agent, monomethyl auristatin E (MMAE). The Val-Ala linker is designed for cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of MMAE within cancer cells.
These application notes provide a comprehensive guide to establishing and utilizing in vivo xenograft models for the preclinical evaluation of this compound ADCs. Detailed protocols for key experimental procedures are provided to ensure reproducibility and accuracy in assessing ADC efficacy and toxicity.
Mechanism of Action of this compound ADC
The efficacy of a this compound ADC is contingent on a sequence of events, beginning with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the cancer cell surface. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B and other proteases cleave the Val-Ala dipeptide linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the free MMAE payload into the cytoplasm. MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumor Models
This protocol details the procedure for establishing subcutaneous xenograft tumors in immunodeficient mice using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive NCI-N87 or SK-OV-3 for an anti-HER2 ADC)
-
Immunodeficient mice (e.g., BALB/c nude, NOD-SCID)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
70% ethanol
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium to ~80-90% confluency. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma.
-
Cell Harvesting and Preparation: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube. d. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS or serum-free medium. e. Perform a viable cell count using a hemocytometer or automated cell counter. f. Centrifuge the cells again and resuspend the pellet in cold PBS at the desired concentration (e.g., 1 x 10⁷ to 5 x 10⁷ cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.
-
Tumor Cell Implantation: a. Anesthetize the mouse using an approved institutional protocol. b. Wipe the injection site (typically the right flank) with 70% ethanol. c. Draw the cell suspension into a 1 mL syringe with a 27-30 gauge needle. Ensure there are no air bubbles. d. Gently lift the skin at the injection site and subcutaneously inject 100-200 µL of the cell suspension. e. Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Tumor Growth Monitoring: a. Monitor the animals regularly for tumor formation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2. d. Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Protocol 2: Administration of this compound ADC
This protocol describes the intravenous administration of the ADC to tumor-bearing mice.
Materials:
-
This compound ADC, formulated in a sterile vehicle (e.g., PBS)
-
Vehicle control (e.g., PBS)
-
Insulin syringes (or equivalent) with a 28-30 gauge needle
-
Mouse restrainer
Procedure:
-
Preparation of Dosing Solutions: Prepare the required concentrations of the ADC and vehicle control under sterile conditions.
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.
-
Vein Dilation: If necessary, warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Intravenous Injection: a. Wipe the tail with 70% ethanol. b. Insert the needle into one of the lateral tail veins at a shallow angle. c. Slowly inject the appropriate volume of the ADC or vehicle solution (typically 5-10 mL/kg body weight). d. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Post-injection Monitoring: Monitor the animals for any immediate adverse reactions. Follow the predetermined dosing schedule (e.g., once weekly, bi-weekly).
Protocol 3: Endpoint Analysis
This protocol outlines the procedures for collecting and analyzing tumor tissue at the end of the study.
Materials:
-
Surgical instruments for necropsy
-
10% neutral buffered formalin
-
Paraffin embedding reagents and equipment
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Immunohistochemistry (IHC) reagents (primary and secondary antibodies, detection system)
-
TUNEL assay kit
Procedure:
-
Euthanasia and Tumor Excision: a. At the study endpoint (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice according to institutional guidelines. b. Record the final body weights. c. Carefully excise the tumors and record their final weights.
-
Tissue Fixation and Processing: a. Fix the tumor tissues in 10% neutral buffered formalin for 24-48 hours. b. Process the fixed tissues through a series of graded alcohols and xylene, and embed them in paraffin blocks.
-
Histological Analysis: a. Section the paraffin-embedded tumor tissues at 4-5 µm thickness and mount on glass slides. b. Perform H&E staining to evaluate the overall tumor morphology, including areas of necrosis and cellular changes.
-
Immunohistochemistry (IHC): a. Perform IHC staining on tumor sections to assess the expression of relevant biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3). b. Follow a standard IHC protocol involving deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubations, and chromogenic detection.
-
TUNEL Assay for Apoptosis Detection: a. Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on tumor sections to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][2] b. Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves permeabilization, incubation with TdT enzyme and labeled nucleotides, and visualization using fluorescence or chromogenic detection.[1][3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of an Anti-HER2 this compound ADC
| Cell Line | HER2 Expression | IC₅₀ (ng/mL) |
| SK-OV-3 | High | 15.8 |
| NCI-N87 | High | 21.7 |
| BT-474 | High | 10.5 |
| MDA-MB-468 | Negative | > 10,000 |
| Data adapted from a study on an anti-HER2 ADC with a Val-Ala-MMAE payload. |
Table 2: In Vivo Efficacy of an Anti-HER2 this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) (Mean ± SD) |
| Vehicle Control | - | - | 1500 ± 250 |
| Anti-HER2 mAb | 10 | 30 | 1050 ± 180 |
| This compound ADC | 5 | 85 | 225 ± 90 |
| This compound ADC | 10 | >95 (Tumor Regression) | < 50 |
| Hypothetical data based on typical results for effective ADCs. Actual results may vary. |
Visualizations
Caption: Experimental workflow for in vivo xenograft studies of ADCs.
Caption: Mechanism of action of a this compound ADC.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
Application Note: Analytical Methods for the Detection and Quantification of Free Monomethyl Auristatin E (MMAE) from Val-Ala-PAB-MMAE Linker
Audience: Researchers, scientists, and drug development professionals involved in the characterization and analysis of antibody-drug conjugates (ADCs).
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker, which connects the antibody to the payload, is a critical component of an ADC, designed to be stable in circulation and release the cytotoxic payload at the target site. The Val-Ala-PAB (valine-alanine-p-aminobenzyl alcohol) linker is a cathepsin B-cleavable linker commonly used to conjugate monomethyl auristatin E (MMAE), a potent antimitotic agent.
The stability of the ADC in systemic circulation is paramount for its safety and efficacy. Premature release of the cytotoxic payload, such as MMAE, can lead to off-target toxicities. Therefore, sensitive and robust analytical methods are required to detect and quantify the amount of free MMAE in various matrices, including plasma and serum. This application note details the protocols for the detection of free MMAE released from the Val-Ala-PAB-MMAE linker using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
The quantification of free MMAE in biological matrices presents analytical challenges due to its low concentration and the complexity of the matrix. The two primary methods employed are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of small molecules in complex matrices. It offers high sensitivity, selectivity, and a wide dynamic range. The method typically involves sample extraction, chromatographic separation, and detection by tandem mass spectrometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a ligand-binding assay that provides high sensitivity and throughput. Competitive ELISA formats are often used for the detection of small molecules like MMAE.
Experimental Workflow for Free MMAE Quantification
Caption: General workflow for free MMAE quantification.
Method 1: LC-MS/MS for Free MMAE Quantification
This method provides high selectivity and sensitivity for the quantification of free MMAE in plasma.
Experimental Protocol
1. Materials and Reagents:
-
MMAE certified reference standard
-
Internal standard (IS), e.g., deuterated MMAE (MMAE-d8)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation:
-
Thaw plasma samples and standards on ice.
-
Spike 100 µL of plasma with the internal standard (IS) solution.
-
Add 300 µL of ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridges with MeOH followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridges.
-
Wash the cartridges with an appropriate buffer (e.g., 2% formic acid in water).
-
Elute the analyte and IS with an elution solvent (e.g., 5% ammonium hydroxide in ACN/MeOH).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate MMAE from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
MRM Transitions:
-
MMAE: Q1 718.5 -> Q3 686.5 m/z
-
MMAE-d8 (IS): Q1 726.5 -> Q3 694.5 m/z
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of MMAE to the IS against the concentration of the standards.
-
Perform a linear regression analysis to determine the concentration of MMAE in the unknown samples.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | 85-115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
Method 2: ELISA for Free MMAE Quantification
This competitive immunoassay is a high-throughput alternative for the quantification of free MMAE.
Experimental Protocol
1. Materials and Reagents:
-
MMAE ELISA kit (containing anti-MMAE antibody-coated plates, MMAE-HRP conjugate, standards, wash buffer, and substrate)
-
Human plasma (or other relevant biological matrix)
-
Sample dilution buffer
-
Stop solution
-
Microplate reader
2. Sample Preparation:
-
Thaw plasma samples and standards on ice.
-
Dilute samples with the provided sample dilution buffer to fall within the assay's linear range.
3. ELISA Procedure:
-
Add standards and diluted samples to the wells of the anti-MMAE antibody-coated microplate.
-
Add the MMAE-HRP conjugate to each well. Free MMAE in the sample competes with the MMAE-HRP conjugate for binding to the coated antibody.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of free MMAE in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the concentration of the MMAE standards. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of free MMAE in the samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy | 80-120% |
| Precision (CV%) | < 20% |
| Specificity | High for MMAE, low cross-reactivity with related compounds |
Logical Relationship of Method Selection
Caption: Decision logic for selecting an analytical method.
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of free MMAE from this compound ADCs. The choice of method depends on the specific requirements of the study. LC-MS/MS offers superior selectivity and is considered the benchmark for regulatory submissions, while ELISA provides a high-throughput option suitable for screening large numbers of samples. Proper validation of these methods is crucial to ensure the generation of reliable data for the safety and efficacy assessment of ADCs.
Application Notes and Protocols: Safe Handling and Storage of Val-Ala-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of Val-Ala-PAB-MMAE, a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Due to the highly cytotoxic nature of the monomethyl auristatin E (MMAE) payload, strict adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Introduction
This compound is a key component in the construction of ADCs. It comprises a cathepsin B-cleavable Val-Ala linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent microtubule-disrupting agent MMAE. The linker is designed to be stable in systemic circulation and to release the cytotoxic payload only after internalization into target cancer cells, thereby minimizing off-target toxicity. Given the high potency of MMAE, proper handling and storage procedures are paramount.
Hazard Identification and Safety Precautions
Warning: this compound is a highly potent cytotoxic compound. Based on the safety data sheet for the related compound VcMMAE, it should be considered Fatal if swallowed, in contact with skin, or if inhaled [1]. It can also cause serious skin and eye irritation[1].
Personal Protective Equipment (PPE): All handling of this compound, in both powder and solution form, must be conducted in a designated containment facility, such as a certified chemical fume hood or a biological safety cabinet. The following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat should be worn over personal clothing.
-
Eye Protection: Chemical safety goggles or a full-face shield are required.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is recommended, especially when handling the powder form, to prevent inhalation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the storage and handling of this compound.
| Parameter | Value | Source(s) |
| Storage Temperature (Powder) | -20°C | [2] |
| Storage Stability (Powder) | Up to 3 years | [2] |
| Storage Temperature (In Solvent) | -80°C | [2] |
| Storage Stability (In Solvent) | Up to 1 year | |
| Shipping Condition | Ambient or with blue ice |
| Solvent | Solubility | Source(s) |
| DMSO | 80 mg/mL (77.12 mM) (Sonication recommended) |
Experimental Protocols
Reconstitution of this compound Powder
This protocol describes the reconstitution of lyophilized this compound powder to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes with low-retention tips
Procedure:
-
Pre-cool: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect compound stability.
-
Aseptic Technique: Perform all steps in a certified chemical fume hood or biological safety cabinet.
-
Solvent Addition: Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for an 80 mg/mL stock solution, add the appropriate volume of DMSO).
-
Dissolution: Cap the vial tightly and vortex gently. If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year). For frequent use, a small aliquot may be stored at 4°C for up to one week.
Spill and Decontamination Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Materials:
-
Spill kit containing absorbent pads, appropriate deactivating solution (e.g., 10% bleach solution followed by a water rinse), and a designated waste bag for cytotoxic materials.
-
Full personal protective equipment (as described in Section 2).
Procedure:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain: If safe to do so, cover the spill with absorbent pads to contain it.
-
Decontaminate: Wearing full PPE, carefully clean the spill area. For a small spill, use absorbent pads to soak up the liquid. For a powder spill, gently cover with a damp paper towel to avoid aerosolization.
-
Clean: Wipe the spill area with a deactivating solution (e.g., 10% bleach), followed by a rinse with water.
-
Dispose: All contaminated materials, including gloves, lab coats, and absorbent pads, must be disposed of as hazardous cytotoxic waste according to institutional guidelines.
Diagrams
Caption: Workflow for the safe handling and storage of this compound.
References
Troubleshooting & Optimization
how to prevent aggregation of Val-Ala-PAB-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate aggregation of Valine-Alanine-para-aminobenzylcarbamate-Monomethyl Auristatin E (Val-Ala-PAB-MMAE) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC experiments?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the molecule after conjugation. The main contributing factors are:
-
Payload Hydrophobicity: The cytotoxic payload, Monomethyl Auristatin E (MMAE), is highly hydrophobic. Attaching multiple MMAE molecules to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.
-
Conjugation Process Stress: The conditions required for conjugation, such as pH, temperature, and the presence of organic co-solvents, can induce conformational stress on the antibody. This stress can lead to the exposure of hydrophobic regions that are normally buried within the protein structure, creating sites for intermolecular interactions.
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High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody directly correlates with increased hydrophobicity and a greater propensity for aggregation.
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Suboptimal Formulation: An inappropriate buffer system, particularly a pH near the antibody's isoelectric point (pI), can reduce the ADC's solubility and promote aggregation due to minimized electrostatic repulsion.
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Storage and Handling: Physical stress from freeze-thaw cycles, mechanical agitation (vigorous shaking or vortexing), and exposure to light or elevated temperatures can compromise the stability of the ADC and lead to aggregation.
Q2: How does the Val-Ala linker compare to the Val-Cit linker in terms of aggregation?
A2: The Val-Ala linker generally exhibits lower hydrophobicity compared to the more traditional Valine-Citrulline (Val-Cit) linker. This property can be advantageous in reducing aggregation, particularly at higher DARs.[1][2][3] Studies have shown that Val-Ala based ADCs show less aggregation in high DAR formulations compared to their Val-Cit counterparts.[1][] For instance, in a study comparing ADCs with an average DAR of approximately 7, the Val-Ala-based ADC showed no significant increase in dimeric species, whereas the aggregation of the Val-Cit-based ADC rose to 1.80%. Another report indicated that Val-Ala linkers can accommodate a DAR of up to 7.4 with aggregation remaining below 10%.
Q3: What are the most effective excipients for preventing this compound ADC aggregation?
A3: A combination of excipients is often necessary to stabilize ADCs. The most effective classes include:
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Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are highly effective at preventing aggregation by reducing surface tension and minimizing protein adsorption to interfaces. They can also interact with hydrophobic patches on the ADC surface, preventing self-association.
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Sugars (e.g., Sucrose, Trehalose): These sugars act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing, lyophilization, and long-term storage. They work through a mechanism of preferential exclusion, creating a hydration shell around the protein that maintains its native conformation.
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Amino Acids (e.g., Arginine, Glycine, Proline): Amino acids can suppress aggregation in several ways. Arginine is particularly effective at shielding hydrophobic patches and reducing protein-protein interactions. Glycine and proline can enhance the conformational stability of the antibody.
-
Salts (e.g., Sodium Chloride): Salts are used to modulate the ionic strength of the formulation, which can help to minimize electrostatic interactions between ADC molecules.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving aggregation issues encountered during the development of this compound ADCs.
Diagram: Troubleshooting Workflow for ADC Aggregation
Caption: A workflow to diagnose and address ADC aggregation at different experimental stages.
Issue 1: Aggregation observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | Optimize the molar ratio of the drug-linker to the antibody in the conjugation reaction to target a lower average DAR (typically 2-4). |
| Reaction Conditions | - pH: Ensure the pH of the reaction buffer is optimal for both the conjugation chemistry and antibody stability. Avoid pH values near the antibody's pI.- Temperature: Perform the conjugation at a controlled, lower temperature (e.g., 4-15°C) to minimize thermal stress.- Co-solvents: Minimize the concentration of organic co-solvents (e.g., DMSO) required to dissolve the drug-linker. |
| Antibody Concentration | High antibody concentrations can accelerate aggregation. Consider performing the conjugation at a lower antibody concentration if feasible. |
Issue 2: Increased aggregation during or after purification.
| Potential Cause | Troubleshooting Steps |
| Colloidal Instability | The ADC may be unstable in the purification or final formulation buffer. Ensure the purification buffers contain stabilizing excipients and have an optimal pH and ionic strength. |
| Shear Stress | High flow rates during chromatography can induce shear stress. Optimize the flow rate to ensure proper separation without damaging the ADC. |
| Alternative Purification Methods | If aggregation is consistently observed after a specific purification step (e.g., certain types of chromatography), consider alternative methods like tangential flow filtration (TFF) with appropriate buffer exchange into a stabilizing formulation. |
Issue 3: Aggregation occurs during formulation or long-term storage.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Formulation | Conduct a formulation screening study to identify the optimal buffer system. Key parameters to evaluate include:- pH: Identify the pH that confers maximum stability.- Excipients: Screen different types and concentrations of stabilizers. |
| Physical Instability | - Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and avoid temperature fluctuations.- Freeze-Thaw Cycles: Minimize freeze-thaw cycles. If freezing is necessary, use a controlled freezing rate and appropriate cryoprotectants.- Mechanical Stress: Avoid vigorous shaking or vortexing of the ADC solution. |
Data Presentation: Formulation Components
The following table summarizes common formulation components used to mitigate ADC aggregation. Concentrations should be optimized for each specific ADC.
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Surfactants | Polysorbate 20/80 | 0.01 - 0.1% (w/v) | Reduce surface tension, prevent adsorption, and shield hydrophobic patches. |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Stabilize protein structure through preferential exclusion, acting as cryo- and lyoprotectants. |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppress self-association by shielding hydrophobic patches and minimizing protein-protein interactions. |
| Salts (Tonicity Modifiers) | Sodium Chloride (NaCl) | 50 - 150 mM | Modulate ionic strength to reduce intermolecular electrostatic interactions. |
Diagram: Mechanism of Stabilizing Excipients
Caption: How different excipients prevent ADC aggregation through various mechanisms.
Experimental Protocols
Protocol 1: Quantification of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC based on their hydrodynamic volume.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
This compound ADC sample
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. HMW species will elute first, followed by the main monomer peak, and then any low molecular weight fragments.
-
Data Analysis: Integrate the peak areas for the HMW species and the monomer. Calculate the percentage of aggregation using the following formula:
% Aggregation = (Area of HMW Peaks / Total Area of All Peaks) * 100
Protocol 2: Characterization of Aggregates by SEC with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molar mass of the monomer and aggregate species to confirm their oligomeric state.
Materials:
-
SEC-HPLC system as described above
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
This compound ADC sample
Methodology:
-
System Setup: Connect the MALS and dRI detectors in series after the UV detector of the HPLC system.
-
System Equilibration: Equilibrate the entire system, including the SEC column and all detectors, with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Analysis: Inject the ADC sample as described in the SEC-HPLC protocol.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors simultaneously using appropriate software (e.g., ASTRA).
-
Data Analysis:
-
Use the collected data to perform a conjugate analysis. This will require the extinction coefficients (ε) and refractive index increments (dn/dc) for both the antibody and the drug-linker.
-
The software will calculate the molar mass across each elution peak.
-
Confirm the identity of the peaks: the monomer peak should have a molar mass consistent with the theoretical mass of the ADC, while dimer and trimer peaks will have approximately two and three times the monomer's molar mass, respectively.
-
Diagram: SEC-MALS Experimental Workflow
Caption: The experimental workflow for characterizing ADC aggregation using SEC-MALS.
References
Technical Support Center: Optimizing Val-Ala-PAB-MMAE Conjugation
Welcome to the technical support center for Val-Ala-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of antibody-drug conjugates (ADCs) using the this compound linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker-drug?
A1: The this compound is a cleavable linker-drug conjugate designed for targeted cancer therapy.[1] Each component has a specific function:
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Val-Ala (Valine-Alanine): This dipeptide sequence serves as a substrate for enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Cleavage of this linker is intended to occur within the target cancer cell, releasing the cytotoxic payload.[1]
-
PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer.[3] Once the Val-Ala dipeptide is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the active drug, MMAE.
-
MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells. Due to its high toxicity, it is unsuitable as a standalone drug but is effective when targeted to cancer cells via an antibody.
Q2: What are the primary challenges encountered during this compound conjugation?
A2: The main challenges in ADC conjugation include:
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Low Drug-to-Antibody Ratio (DAR): Achieving the desired number of drug molecules per antibody is crucial for efficacy and safety. Low DAR can result from inefficient reaction conditions.
-
ADC Aggregation: The hydrophobic nature of MMAE can lead to aggregation of the final ADC product, which can reduce potency and increase immunogenicity.
-
Linker-Payload Instability: Premature cleavage of the linker in circulation can lead to off-target toxicity. The stability of the Val-Ala linker is a key consideration.
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Heterogeneity of the Final Product: Conjugation can result in a mixture of ADC species with varying DARs and conjugation sites, which complicates analytical characterization and can affect pharmacokinetics.
Q3: What conjugation strategies can be used with this compound?
A3: this compound is typically conjugated to antibodies through either cysteine or lysine residues.
-
Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with a maleimide-functionalized linker-payload. This approach allows for more control over the conjugation sites and can lead to a more homogeneous product.
-
Lysine Conjugation: This strategy utilizes the primary amines of lysine residues on the antibody surface to react with an activated ester (e.g., NHS ester) on the linker-payload. While technically simpler, it can result in a more heterogeneous mixture of ADCs due to the abundance of lysine residues.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound conjugation process.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A low DAR is a frequent problem that can significantly impact the efficacy of your ADC. The following sections provide potential causes and solutions for both cysteine and lysine conjugation methods.
For Cysteine Conjugation:
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT). Insufficient reductant will not generate enough free thiols, while excessive amounts can lead to antibody fragmentation. Perform a titration to find the optimal molar excess for your specific antibody. |
| Re-oxidation of Thiol Groups | After reduction, proceed to the conjugation step promptly. The inclusion of a chelating agent like EDTA in the buffer can help prevent metal-catalyzed re-oxidation. |
| Hydrolysis of Maleimide Group | Prepare the maleimide-activated this compound solution immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions, which will render it unreactive towards thiols. |
| Suboptimal Reaction pH | The optimal pH for the maleimide-thiol reaction is typically between 6.5 and 7.5. A pH outside this range can reduce the reaction efficiency. |
For Lysine Conjugation:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5 to balance amine reactivity and NHS ester stability. |
| Hydrolysis of NHS Ester | The NHS ester is prone to hydrolysis, which competes with the conjugation reaction. Prepare the this compound solution in a dry, amine-free organic solvent (e.g., DMSO) immediately before use. |
| Presence of Primary Amines in Buffer | Avoid using buffers containing primary amines, such as Tris, as they will compete with the antibody's lysine residues for reaction with the NHS ester. |
| Insufficient Molar Ratio of Linker-Payload | Titrate the molar ratio of the this compound to the antibody. An insufficient ratio may lead to a low DAR. A common starting point is a 4:1 to 10:1 molar ratio. |
Issue 2: ADC Aggregation
Aggregation can be a significant issue due to the hydrophobicity of the MMAE payload.
| Potential Cause | Recommended Solution |
| High DAR | Higher DAR values are often correlated with increased aggregation. If aggregation is observed, consider targeting a lower DAR. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer during and after conjugation can influence protein stability. Screen different buffer conditions to find one that minimizes aggregation for your specific ADC. |
| High Concentration of Organic Co-solvent | The addition of organic solvents like DMSO to solubilize the linker-payload can destabilize the antibody if the concentration is too high. Keep the final concentration of the organic co-solvent below 10% (v/v). |
| Slow Removal of Unconjugated Drug | Promptly purify the ADC after the conjugation reaction to remove excess, hydrophobic linker-payload, which can contribute to aggregation. |
Experimental Protocols
General Protocol for Cysteine Conjugation
This protocol provides a general guideline. Optimization will be necessary for each specific antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into a reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a reducing agent (e.g., TCEP) to the antibody solution at a molar excess (e.g., 10-fold).
-
Incubate at 37°C for 60-90 minutes.
-
Immediately remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Prepare a fresh stock solution of maleimide-activated this compound in DMSO.
-
Add the linker-payload solution to the reduced antibody at the desired molar ratio (e.g., 5-fold molar excess over antibody).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any excess maleimide groups.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and aggregates.
-
General Protocol for Lysine Conjugation
This protocol provides a general guideline. Optimization will be necessary for each specific antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the NHS-activated this compound in anhydrous, amine-free DMSO to a concentration of 10-20 mM.
-
-
Conjugation:
-
Add the dissolved linker-payload to the antibody solution at the desired molar ratio while gently stirring.
-
Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
Add a quenching reagent such as Tris buffer or glycine to a final concentration of 50-100 mM to react with any remaining NHS esters.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and any aggregates using SEC, TFF, or dialysis.
-
Data Presentation
Table 1: Recommended Starting Reaction Parameters for Cysteine Conjugation
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Reducing Agent (TCEP) Molar Excess | 5 - 15 equivalents | Titrate to achieve desired level of reduction without fragmentation. |
| Reduction Time | 60 - 120 minutes | Monitor to avoid over- or under-incubation. |
| Reduction Temperature | 25 - 37°C | Higher temperatures can increase reduction rate but may impact antibody stability. |
| Linker-Payload:Ab Molar Ratio | 4 - 8 equivalents | Use a slight excess to drive the reaction to completion. |
| Reaction pH | 6.5 - 7.5 | Optimal for maleimide-thiol coupling. |
| Reaction Time | 1 - 2 hours | Monitor reaction progress to determine the optimal time. |
| Co-solvent (e.g., DMSO) | < 10% v/v | Minimize to prevent antibody precipitation. |
Table 2: Recommended Starting Reaction Parameters for Lysine Conjugation
| Parameter | Recommended Range | Rationale |
| Antibody Concentration | 5 - 10 mg/mL | Balances reaction efficiency and solubility. |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. An optimal pH is often found around 8.3-8.5. |
| Molar Ratio (Linker-Payload:Antibody) | 4:1 to 10:1 | Empirically determine the optimal ratio to achieve the target DAR without causing excessive aggregation. |
| Reaction Time | 1 - 4 hours | Depends on temperature and reactivity of the specific antibody. |
| Reaction Temperature | 4 - 25°C | Lower temperatures can reduce hydrolysis of the NHS ester but will slow the reaction rate. |
| Co-solvent (e.g., DMSO) | < 10% v/v | Minimizes the potential for the solvent to denature the antibody. |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: A flowchart for systematic troubleshooting of common conjugation issues.
References
addressing poor solubility of Val-Ala-PAB-MMAE in aqueous buffers
Welcome to the technical support center for Val-Ala-PAB-MMAE. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of the this compound linker-payload in aqueous buffers during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in my aqueous conjugation buffer?
A1: The this compound construct is inherently hydrophobic, primarily due to the potent cytotoxic payload, monomethyl auristatin E (MMAE).[][2] Most cytotoxic drugs used in ADCs are highly hydrophobic, which can lead to aggregation and poor solubility in aqueous solutions.[] When you dilute the stock solution (likely in an organic solvent like DMSO) into an aqueous buffer, the decrease in organic solvent concentration can cause the compound to fall out of solution.
Q2: What is the recommended solvent for initial stock solutions of this compound?
A2: It is recommended to first dissolve this compound in an organic solvent such as DMSO.[3][4] A common starting concentration is 10-80 mg/mL. Ensure the compound is fully dissolved, using sonication if necessary, before further dilution.
Q3: Can I use co-solvents in my aqueous buffer to improve solubility?
A3: Yes, using a minimal amount of a compatible co-solvent is a common strategy. Organic solvents like DMSO, ethanol, or dimethyl formamide (DMF) can be used. It is crucial to ensure the final concentration of the organic solvent is compatible with the stability and integrity of your antibody. Typically, a final concentration of 5-10% organic solvent is a good starting point for optimization.
Q4: How does the drug-to-antibody ratio (DAR) affect the solubility of the final ADC?
A4: The drug-to-antibody ratio (DAR) significantly impacts the overall hydrophobicity and, consequently, the solubility of an ADC. A higher DAR introduces more hydrophobic linker-payload molecules to the antibody, increasing the propensity for aggregation and reducing solubility. It is estimated that a DAR above 4 can diminish solubility.
Q5: Are there alternative linker technologies that can improve the solubility of MMAE-based ADCs?
A5: Yes, several strategies involving linker modification can enhance solubility. Incorporating hydrophilic spacers, such as polyethylene glycol (PEG) or negatively charged sulfonate groups, into the linker can counteract the hydrophobicity of the MMAE payload. Technologies like ChetoSensar™, a chito-oligosaccharide, have also been shown to dramatically increase the solubility of ADCs when incorporated into the linker-payload construct.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound solubility.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | High hydrophobicity of this compound. | - Reconstitute in an organic solvent like DMSO before further dilution in aqueous buffers.- Use a minimal amount of organic co-solvent (e.g., 5-10% DMSO) in the final aqueous buffer.- Consider the use of solubility-enhancing excipients in your formulation. |
| ADC aggregation during or after conjugation | - High drug-to-antibody ratio (DAR) increasing overall hydrophobicity.- The inherent hydrophobicity of the Val-Ala-PAB linker.- Inappropriate buffer conditions (pH, ionic strength). | - Optimize the DAR; a lower DAR may improve solubility.- Screen different buffer systems. The addition of excipients like arginine or proline can increase solubility and prevent aggregation.- Consider using more hydrophilic linkers if aggregation persists. |
| Inconsistent or low conjugation efficiency | Suboptimal reaction conditions due to poor solubility of the linker-payload. | - Ensure the this compound is fully dissolved in the reaction mixture.- Optimize conjugation reaction parameters such as pH, temperature, and reaction time. |
| Poor in vitro/in vivo efficacy | Aggregation may lead to reduced activity and faster clearance. | - Characterize the extent of aggregation using techniques like size-exclusion chromatography (SEC).- Re-evaluate the formulation and conjugation strategy to minimize aggregation. |
Experimental Protocols
Protocol 1: Solubilization of this compound for Conjugation
-
Preparation of Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex and sonicate the vial until the powder is completely dissolved.
-
-
Preparation of Aqueous Buffer:
-
Prepare your desired aqueous conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If using co-solvents, prepare a buffer stock with the final desired concentration of the co-solvent (e.g., 10% DMSO).
-
-
Dilution of this compound:
-
Slowly add the this compound stock solution dropwise to the gently vortexing aqueous buffer.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, consider increasing the co-solvent concentration in the aqueous buffer or using solubility-enhancing excipients.
-
Protocol 2: Formulation Screening for Improved ADC Solubility
-
Prepare a stock solution of your purified ADC at a known concentration.
-
Prepare a series of formulation buffers with varying pH (e.g., 5.0, 6.0, 7.0) and excipients (e.g., arginine, proline, polysorbate 80).
-
Dialyze or buffer-exchange your ADC into each of the formulation buffers.
-
Incubate the samples at desired storage conditions (e.g., 4°C and 25°C) for a set period (e.g., 24-48 hours).
-
Analyze the samples for aggregation and precipitation using techniques such as:
-
Visual inspection: Check for turbidity or visible precipitates.
-
UV-Vis Spectroscopy: Measure absorbance at 280 nm and look for changes in scattering at 350 nm.
-
Size-Exclusion Chromatography (SEC): Quantify the percentage of high molecular weight species (aggregates).
-
Visual Guides
Caption: A workflow diagram for troubleshooting the solubility of this compound during conjugation.
Caption: Key factors influencing the solubility and aggregation of ADCs.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability in ADC Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of batch-to-batch variability in the production of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in ADC production?
A1: Batch-to-batch variability in ADC production is a multifaceted issue stemming from the inherent complexity of these biopharmaceuticals.[1][2] The primary sources of variability can be categorized into three main areas: raw materials, the manufacturing process, and analytical characterization.
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Raw Materials: Inconsistency in the quality of the monoclonal antibody (mAb), the linker, and the cytotoxic payload can significantly impact the final ADC product.[3] Variations in mAb glycosylation, charge variants, or the presence of impurities can affect conjugation efficiency and the stability of the ADC.[4]
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Manufacturing Process: The conjugation process itself is a critical control point.[2] Factors such as reaction conditions (e.g., pH, temperature, reaction time), the ratio of linker-payload to antibody, and the efficiency of purification steps can all contribute to variability. Non-specific conjugation methods, in particular, can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs).
-
Analytical Characterization: The methods used to assess the quality of the ADC, such as determining the DAR, purity, and level of aggregation, can have their own inherent variability. Transferring these analytical methods between different labs or scaling them up can introduce inconsistencies.
Q2: How does the Drug-to-Antibody Ratio (DAR) contribute to batch-to-batch variability?
A2: The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) that directly influences the ADC's potency, pharmacokinetics, and safety profile. Inconsistent DAR values between batches are a major source of variability.
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Impact on Efficacy and Safety: A low DAR can result in reduced potency, while a high DAR may lead to altered pharmacokinetics and increased toxicity.
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Causes of DAR Variability: For random conjugation methods, fluctuations in reaction conditions can lead to different DAR profiles. The concentration of reactants is a key factor in controlling the conjugation reaction.
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Heterogeneity: Even with a consistent average DAR, the distribution of different DAR species (e.g., DAR0, DAR2, DAR4) can vary between batches, leading to a heterogeneous product. This heterogeneity can impact the overall performance of the ADC.
Q3: What role does aggregation play in ADC variability and how can it be controlled?
A3: Protein aggregation, the clustering of ADC molecules, is a significant challenge in ADC development and a major contributor to batch-to-batch variability. Aggregation can negatively impact the stability, efficacy, and safety of the ADC.
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Causes of Aggregation: The conjugation of hydrophobic payloads to the antibody surface can increase the propensity for aggregation. Other factors include unfavorable buffer conditions (pH, salt concentration), high protein concentrations, and the use of organic solvents during conjugation.
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Consequences of Aggregation: Aggregates can lead to reduced antigen-binding capability, loss of product, and potential immunogenicity. They can also cause off-target toxicity by being internalized by non-target cells.
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Control Strategies: Strategies to mitigate aggregation include optimizing formulation conditions, such as pH and excipients. Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the molecules physically separated. Proper storage conditions and minimizing freeze-thaw cycles are also crucial.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Symptoms:
-
Significant variation in the average DAR values determined by analytical methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Inconsistent potency observed in in-vitro cell-based assays.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Experimental Protocols |
| Inconsistent Raw Material Quality | Protocol: Raw Material Qualification 1. Antibody: Characterize each new batch of monoclonal antibody for identity, purity, concentration, and post-translational modifications (e.g., glycosylation) using techniques like SDS-PAGE, Size Exclusion Chromatography (SEC), and Mass Spectrometry. 2. Linker-Payload: Verify the identity, purity, and reactivity of each new lot of the linker-payload using HPLC and NMR. |
| Variable Reaction Conditions | Protocol: Conjugation Reaction Optimization (Design of Experiments - DoE) 1. Systematically vary critical process parameters such as pH, temperature, reaction time, and molar ratio of linker-payload to antibody.2. Use a DoE approach to identify the optimal parameter ranges that result in a consistent DAR. 3. Monitor the reaction in real-time, if possible, to ensure consistent reaction kinetics. |
| Inaccurate Reagent Concentration | Protocol: Reagent Concentration Verification 1. Accurately determine the concentration of the antibody solution using a validated method like UV-Vis spectroscopy (A280). 2. Prepare fresh solutions of the linker-payload for each conjugation reaction and verify their concentration. |
| Inefficient Quenching of Reaction | Protocol: Quenching Efficiency Evaluation 1. Evaluate different quenching agents and their concentrations to effectively stop the conjugation reaction at a specific time point. 2. Analyze the reaction mixture at different time points after quenching to confirm the cessation of the reaction. |
Issue 2: High Levels of Aggregation and/or Precipitation
Symptoms:
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Visible particulates or cloudiness in the ADC solution.
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Increased high molecular weight species observed by Size Exclusion Chromatography (SEC).
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Loss of product during purification steps.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps & Experimental Protocols |
| Hydrophobicity of Payload | Protocol: Formulation Screening 1. Screen a panel of formulation buffers with varying pH and excipients (e.g., sugars, amino acids, surfactants) to identify conditions that minimize aggregation.2. Use techniques like Dynamic Light Scattering (DLS) and SEC to monitor aggregation levels in different formulations over time. |
| Unfavorable Conjugation Conditions | Protocol: Conjugation Process Modification 1. Optimize the concentration of organic co-solvents used to dissolve the linker-payload to the lowest effective level to minimize antibody denaturation.2. Consider alternative conjugation strategies that are less prone to inducing aggregation, such as site-specific conjugation. |
| Inadequate Storage and Handling | Protocol: Stability Study 1. Conduct forced degradation studies (e.g., thermal stress, freeze-thaw cycles) to understand the degradation pathways of the ADC.2. Establish appropriate storage conditions (temperature, light exposure) and handling procedures (e.g., avoiding vigorous shaking). |
| Lyophilization Cycle Issues | Protocol: Lyophilization Cycle Optimization 1. Develop a robust lyophilization cycle by carefully controlling freezing, primary drying, and secondary drying steps.2. Use cryo-protectants and lyoprotectants in the formulation to protect the ADC during freeze-drying. |
Visualizing Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Inconsistent DAR
A troubleshooting workflow for addressing inconsistent Drug-to-Antibody Ratios (DAR).
Diagram 2: Key Factors Influencing ADC Aggregation
Key factors that can contribute to the aggregation of Antibody-Drug Conjugates.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharma.basf.com [pharma.basf.com]
- 4. repligen.com [repligen.com]
Technical Support Center: Strategies to Enhance the Stability of Val-Ala-PAB-MMAE ADCs
Welcome to the Technical Support Center for Val-Ala-PAB-MMAE Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your ADC development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a this compound ADC?
The main stability challenges for this compound ADCs can be divided into physical and chemical instabilities.
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Physical Instability: The most significant concern is aggregation, which is largely driven by the hydrophobicity of the MMAE payload.[1]
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Chemical Instability: Key issues include:
Q2: My this compound ADC is aggregating. What are the likely causes and how can I mitigate this?
ADC aggregation is a common issue, primarily caused by the increased hydrophobicity of the ADC following the conjugation of the highly hydrophobic MMAE payload.[4] Several factors can contribute to and help mitigate aggregation:
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Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation. Optimizing the DAR, typically aiming for a lower ratio (e.g., 2 to 4), can improve stability.
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Formulation: The formulation buffer is critical for maintaining the ADC's structural integrity. Key parameters to optimize include:
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pH: Avoid the isoelectric point of the antibody to maintain solubility.
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Excipients: The use of stabilizers such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) can help reduce aggregation.
-
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Storage and Handling: Minimize physical stress on the ADC.
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Avoid repeated freeze-thaw cycles.
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Store at recommended temperatures. Lyophilization can enhance long-term stability.
-
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Conjugation Process: The conditions during conjugation, including the use of organic co-solvents, can induce stress on the antibody and lead to aggregation. Minimizing the concentration of organic solvents and ensuring their efficient removal is crucial.
Q3: I am observing premature release of MMAE from my ADC in an in vivo mouse model. What could be the cause?
While the Val-Ala linker is generally more stable in mouse plasma compared to the Val-Cit linker, it can still be susceptible to premature cleavage by certain mouse-specific enzymes, such as carboxylesterases. This leads to the unintended release of the cytotoxic payload in circulation, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.
Q4: How does the Val-Ala linker compare to the Val-Cit linker in terms of stability?
The Val-Ala linker offers several advantages over the more traditional Val-Cit linker:
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Lower Hydrophobicity: Val-Ala is less hydrophobic than Val-Cit, which can lead to a reduced tendency for aggregation, especially at higher DARs. This allows for the potential to generate more potent ADCs with higher drug loading without compromising stability.
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Improved Stability in Mouse Plasma: The Val-Ala linker generally exhibits greater stability in mouse plasma, making it a more suitable choice for preclinical in vivo studies in murine models.
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Cleavage Efficiency: While the cleavage of Val-Ala by cathepsin B in the lysosome is generally slower than that of Val-Cit, it is typically sufficient for effective payload release and potent cytotoxic activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and handling of this compound ADCs.
| Problem | Potential Cause | Troubleshooting & Optimization Strategies | Relevant Citations |
| Increased High Molecular Weight (HMW) Species in Size Exclusion Chromatography (SEC) | ADC Aggregation | - Optimize Formulation: Adjust pH and ionic strength. Screen different excipients (e.g., polysorbates, sucrose, arginine).- Lower the DAR: Evaluate if a lower drug-to-antibody ratio improves the aggregation profile.- Review Storage and Handling: Minimize freeze-thaw cycles and ensure storage at the appropriate temperature.- Refine Conjugation Process: Minimize the use of organic co-solvents and ensure their complete removal. | |
| Decrease in Average DAR During Storage or in Plasma | Linker Instability / Deconjugation | - Linker Chemistry: While Val-Ala is relatively stable, consider next-generation linkers with enhanced stability if premature cleavage is significant.- Formulation Optimization: Investigate the impact of pH and excipients on linker stability.- Analytical Characterization: Use mass spectrometry to identify and quantify deconjugated species and understand the degradation pathway. | |
| Inconsistent Results Between Batches | Variability in Starting Materials or Process | - Quality Control of Starting Materials: Ensure consistent quality and purity of the antibody and drug-linker.- Standardize Protocols: Implement standardized and well-documented procedures for conjugation, purification, and formulation.- Controlled Handling and Storage: Maintain consistent handling and storage conditions for all materials and the final ADC product. | |
| Poor Peak Shape in Chromatographic Analysis (e.g., SEC, HIC) | Non-specific Interactions with Stationary Phase | - Optimize Mobile Phase: For SEC, the addition of a small amount of organic modifier (e.g., isopropanol, acetonitrile) may be necessary to reduce hydrophobic interactions.- Column Selection: Choose a column with a stationary phase that is appropriate for the hydrophobicity of your ADC. |
Quantitative Data Summary
The following tables provide a summary of key parameters for minimizing aggregation and a comparison of Val-Ala and Val-Cit linkers.
Table 1: Recommended Formulation Parameters for Minimizing Aggregation
| Parameter | Recommended Range | Rationale | Relevant Citations |
| pH | 5.0 - 7.0 (Antibody Dependent) | Maintain a pH away from the antibody's isoelectric point to ensure solubility. | |
| Ionic Strength | 50 - 150 mM | Helps to maintain the native conformation of the antibody. | |
| Surfactant (e.g., Polysorbate 20/80) | 0.01% - 0.05% (w/v) | Reduces surface-induced aggregation and stabilizes the protein. | |
| Bulking Agent (e.g., Sucrose) | 5% - 10% (w/v) | Provides stability during freezing and lyophilization. |
Table 2: Comparative Overview of Val-Ala and Val-Cit Linkers
| Property | Val-Ala Linker | Val-Cit Linker | Key Considerations | Relevant Citations |
| Hydrophobicity | Lower | Higher | Val-Ala's lower hydrophobicity can reduce aggregation, allowing for higher DARs. | |
| Stability in Mouse Plasma | Generally More Stable | Susceptible to cleavage by carboxylesterase 1C (CES1C) | Val-Ala is often preferred for preclinical studies in mice to avoid premature drug release. | |
| Stability in Human Plasma | Stable | Stable | Both linkers demonstrate good stability in human plasma, which is crucial for clinical translation. | |
| Cathepsin B Cleavage Rate | Slower | Faster | While slower, the cleavage of Val-Ala is typically sufficient for potent anti-tumor activity. | |
| In Vivo Efficacy | Has shown better performance in some preclinical models due to improved stability and higher achievable DARs. | Effective, but can be limited by instability in mouse models. | The choice of linker can significantly impact the outcome of in vivo studies. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
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System Preparation:
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Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
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Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
-
Injection and Data Acquisition:
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Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
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Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis:
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Integrate the peak areas corresponding to the monomer and the high molecular weight (HMW) species.
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Calculate the percentage of aggregation: % Aggregation = (Area of HMW peaks / Total area of all peaks) x 100.
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Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Stability Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and assess the stability of the ADC by monitoring changes in the drug load distribution.
Methodology:
-
System Preparation:
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Equilibrate a suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR) with Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
-
Sample Preparation:
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Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the column.
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Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol) over a defined period (e.g., 30 minutes).
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Monitor the absorbance at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to species with increasing numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
-
Data Analysis:
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Integrate the peak areas for each DAR species.
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Calculate the average DAR by taking the weighted average of the different DAR species.
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Compare the DAR profiles of samples subjected to different stress conditions (e.g., incubation in plasma, thermal stress) to assess stability.
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Protocol 3: LC-MS for In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma by monitoring the change in average DAR over time.
Methodology:
-
Incubation:
-
Incubate the ADC sample in plasma (e.g., mouse or human) at 37°C.
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Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Immuno-capture of ADC:
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At each time point, capture the ADC from the plasma sample using an anti-human Fc antibody conjugated to magnetic beads. This isolates the ADC from other plasma proteins.
-
-
Sample Preparation for LC-MS:
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For analysis of the intact ADC, elute the ADC from the beads under non-reducing conditions.
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For analysis of the light and heavy chains, elute and then reduce the ADC using a reducing agent like DTT to separate the chains.
-
-
LC-MS Analysis:
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Inject the prepared sample into an LC-MS system.
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Separate the ADC species or the light and heavy chains using a reversed-phase column.
-
Acquire mass spectra.
-
-
Data Analysis:
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Deconvolute the mass spectra to determine the masses of the different drug-loaded species (for intact analysis) or the conjugated and unconjugated light and heavy chains (for reduced analysis).
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Calculate the average DAR at each time point.
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Plot the average DAR over time to determine the stability of the ADC in plasma.
-
Visualizations
Caption: Key factors influencing this compound ADC stability and corresponding improvement strategies.
Caption: A generalized experimental workflow for the comprehensive stability assessment of ADCs.
References
mitigating off-target toxicity of Val-Ala-PAB-MMAE conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Valine-Alanine-PABC-MMAE (Val-Ala-PAB-MMAE) antibody-drug conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target toxicity and optimize the performance of your ADC constructs.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem Observed | Potential Causes | Troubleshooting Strategies |
| High in vitro cytotoxicity in antigen-negative (Ag-) cell lines. | 1. Premature Payload Release: The Val-Ala linker may be susceptible to cleavage by extracellular proteases, leading to the release of free MMAE in the culture medium. 2. Non-Specific ADC Uptake: The ADC may be internalized by Ag- cells through mechanisms like pinocytosis, especially if the ADC is hydrophobic. | 1. Assess Linker Stability: Perform an in vitro plasma/media stability assay to quantify the rate of MMAE release. (See Experimental Protocol 1). 2. Use a Non-Targeting Control: Employ an isotype control ADC (same drug-linker conjugated to an antibody that does not bind your cells) to quantify the baseline level of non-specific uptake and killing. 3. Evaluate Payload Permeability: If the bystander effect is too potent, consider a less membrane-permeable auristatin derivative, like MMAF, which has a charged group that limits its diffusion across cell membranes. |
| Significant body weight loss or hematological toxicity (e.g., neutropenia) in animal models at low ADC doses. | 1. Poor Pharmacokinetics (PK): High hydrophobicity can lead to rapid clearance of the ADC by the reticuloendothelial system (RES), particularly the liver. 2. High Drug-to-Antibody Ratio (DAR): ADCs with high DAR values (e.g., 8) are often more hydrophobic, leading to faster clearance and a narrower therapeutic window compared to ADCs with lower DARs (e.g., 2 or 4)[1]. 3. In Vivo Linker Instability: Premature cleavage of the Val-Ala linker in circulation releases systemic free MMAE, a known cause of neutropenia[]. | 1. Optimize DAR: Generate and test ADCs with lower, more homogeneous DARs (e.g., DAR 2 or 4) using site-specific conjugation technologies. 2. Increase Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker to improve the PK profile and reduce non-specific uptake[3][]. 3. Evaluate Linker Stability In Vivo: Measure free MMAE levels in plasma over time post-ADC administration in your animal model. 4. Consider an "Inverse Targeting" Approach: Co-administer a payload-neutralizing agent, such as an anti-MMAE antibody fragment (Fab), to "mop up" prematurely released MMAE in circulation. This has been shown to reduce toxicity without compromising anti-tumor efficacy[5]. |
| ADC aggregation observed during or after conjugation/purification. | 1. High Hydrophobicity: The MMAE payload is highly hydrophobic. High DAR values significantly increase the overall hydrophobicity of the ADC, promoting aggregation. The Val-Ala linker is generally less hydrophobic than Val-Cit, which can help mitigate this issue. 2. Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of organic co-solvents can denature the antibody. 3. Inconsistent Conjugation Process: Variability in reaction time, temperature, or purification methods can lead to batch-to-batch differences in aggregation. | 1. Optimize Conjugation Chemistry: Use site-specific conjugation to create a homogeneous product with a defined DAR. Studies show Val-Ala linkers can reduce aggregation compared to Val-Cit, especially at higher DARs (e.g., DAR ~7). 2. Formulation Screening: Screen different buffer conditions (pH, excipients like sucrose) to find the optimal formulation for your ADC. 3. Standardize Purification: Use standardized size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) protocols to remove aggregates effectively. (See Experimental Protocol 3). |
Frequently Asked Questions (FAQs)
Linker Design and Stability
Q1: What is the primary mechanism of off-target toxicity for this compound ADCs? A1: The primary mechanism is the premature release of the cytotoxic payload, MMAE, into systemic circulation before the ADC reaches the target tumor cell. This can occur due to the enzymatic cleavage of the Val-Ala dipeptide by proteases present in the blood, such as neutrophil elastase. The released, cell-permeable MMAE can then diffuse into healthy, rapidly dividing cells (e.g., hematopoietic stem cells), leading to toxicities like neutropenia. Another key contributor is the non-specific uptake of the intact ADC, often driven by high hydrophobicity, by tissues of the reticuloendothelial system.
Q2: How does the Val-Ala linker compare to the more common Val-Cit linker in terms of stability and toxicity? A2: Both Val-Ala and Val-Cit are cleaved by lysosomal proteases like Cathepsin B inside the tumor cell. However, they have key differences:
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Hydrophobicity and Aggregation: Val-Ala linkers are generally less hydrophobic than Val-Cit linkers. This can be a significant advantage, as it often leads to reduced ADC aggregation, particularly at higher DARs. Reduced aggregation can improve the ADC's pharmacokinetic profile and manufacturing feasibility.
-
Stability: Both linkers exhibit high stability in human plasma. However, some studies have shown Val-Cit to be particularly unstable in mouse plasma due to cleavage by carboxylesterase Ces1C, a challenge for preclinical evaluation. While Val-Ala can also be hydrolyzed in mouse plasma, some reports suggest it may have better stability than Val-Cit in certain contexts.
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Toxicity: A study directly comparing an anti-HER2 ADC with this compound to its Val-Cit counterpart found that the Val-Ala ADC demonstrated potent anti-tumor activity with "negligible toxicity" in a xenograft model, showing it to have a comparable and safe performance. The reduced hydrophobicity of Val-Ala may contribute to a better safety profile by minimizing non-specific uptake.
Bystander Effect
Q3: What is the "bystander effect" of MMAE and how does it contribute to both efficacy and toxicity? A3: The bystander effect refers to the ability of the MMAE payload, once released inside a target antigen-positive (Ag+) cancer cell, to diffuse out and kill neighboring antigen-negative (Ag-) cells. This is possible because MMAE is highly membrane-permeable.
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Efficacy: This is highly beneficial for treating heterogeneous tumors where not all cells express the target antigen.
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Toxicity: This same permeability allows MMAE that is prematurely released in the circulation to enter healthy cells, causing off-target toxicity. It also means that even within the tumor microenvironment, the payload can potentially damage nearby healthy stromal or vascular cells.
Q4: How can I experimentally measure the bystander effect of my this compound ADC? A4: The bystander effect can be quantified in vitro using two main assays: a co-culture assay or a conditioned medium transfer assay. The co-culture assay, where Ag+ and Ag- cells are grown together and treated with the ADC, is a common method. The viability of the Ag- cells (often engineered to express a fluorescent protein for specific tracking) is measured to determine the extent of bystander killing. (See Experimental Protocol 2).
Drug-to-Antibody Ratio (DAR)
Q5: What is the impact of the Drug-to-Antibody Ratio (DAR) on toxicity? A5: The DAR is a critical parameter influencing the entire profile of an ADC.
-
High DAR (e.g., 8): Generally leads to higher in vitro potency. However, it also significantly increases the hydrophobicity of the ADC. This results in faster plasma clearance, greater accumulation in the liver, and a narrower therapeutic window, often leading to increased off-target toxicity. High DARs are also more prone to aggregation.
-
Low DAR (e.g., 2-4): Typically provides a better balance of efficacy and safety. ADCs with lower DARs exhibit slower clearance, better tolerability, and a wider therapeutic index. Site-specific conjugation methods are ideal for producing homogeneous ADCs with a defined DAR of 2 or 4.
Data Presentation: Comparative Properties of Dipeptide Linkers
The selection of a dipeptide linker can significantly impact the physicochemical and biological properties of an MMAE-based ADC.
Table 1: Physicochemical and In Vitro Stability Comparison
| Property | This compound | Val-Cit-PAB-MMAE | Key Considerations & References |
|---|---|---|---|
| Relative Hydrophobicity | Lower | Higher | Lower hydrophobicity with Val-Ala can reduce aggregation, especially at high DARs. |
| Aggregation (at DAR ~7) | No obvious increase in dimeric peak | Aggregation increased to 1.80% | Demonstrates Val-Ala's advantage in producing high-DAR conjugates. |
| In Vitro Stability (Mouse Plasma) | Hydrolyzed within 1 hour | Hydrolyzed within 1 hour | Both linkers show instability in mouse plasma, a key consideration for preclinical model selection. |
| In Vitro Stability (Human Plasma) | High | High | Both linkers are generally stable in human plasma, which is crucial for clinical potential. |
| Cathepsin B Cleavage Rate | Sufficient for payload release | Generally faster than Val-Ala | While Val-Cit cleavage is faster, the rate for Val-Ala is typically sufficient for potent anti-tumor activity. |
Table 2: Preclinical Efficacy and Safety Comparison (Anti-HER2 ADC)
| Parameter | This compound | Val-Cit-PAB-MMAE | Study Notes & References |
|---|---|---|---|
| In Vitro Cytotoxicity (IC50) | Comparable | Comparable | Both linkers result in ADCs with similar potent cytotoxicity against target cells. |
| In Vivo Efficacy | Potent anti-tumor activity | Potent anti-tumor activity | Both ADCs showed significant tumor growth inhibition in a xenograft model. |
| In Vivo Safety Profile | Negligible toxicity observed | Not explicitly stated, but used as a benchmark | The Val-Ala ADC was well-tolerated at efficacious doses in the reported study. |
Visualizations
Mechanisms of Off-Target Toxicity
Troubleshooting Workflow for Unexpected In Vivo Toxicity
Logical Comparison: Val-Ala vs. Val-Cit Linkers
Experimental Protocols
Protocol 1: ADC In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the rate of premature payload (MMAE) release from a this compound ADC in plasma over time.
Materials:
-
This compound ADC
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Control plasma (e.g., human, mouse, rat), anticoagulated (e.g., with K2EDTA)
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Phosphate-buffered saline (PBS), pH 7.4
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Incubator at 37°C
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Protein A or antigen-coated magnetic beads for immunocapture
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Acetonitrile with 0.1% formic acid (precipitation solvent)
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LC-MS system (e.g., Q-TOF or Triple Quadrupole)
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MMAE analytical standard
Procedure:
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Sample Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma from the species of interest. Also prepare a control sample in PBS.
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Incubation: Incubate the samples at 37°C.
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Time Points: Collect aliquots (e.g., 50 µL) at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
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Stop Reaction & Precipitate Proteins: Immediately after collection, add 3-4 volumes of ice-cold acetonitrile with 0.1% formic acid and an internal standard to the plasma aliquot. Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
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Sample Analysis (Free MMAE): Carefully collect the supernatant and analyze it by LC-MS/MS to quantify the concentration of released MMAE.
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Standard Curve: Prepare a standard curve of free MMAE in the same plasma/acetonitrile matrix to enable accurate quantification.
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Data Analysis: Plot the concentration of free MMAE or the percentage of released MMAE against time. Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of a this compound ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.
Materials:
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Ag+ target cell line
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Ag- bystander cell line, engineered to express a fluorescent reporter (e.g., GFP or RFP) for specific identification.
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Complete cell culture medium
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This compound ADC, isotype control ADC, and free MMAE
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96-well clear-bottom black plates
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High-content imaging system or flow cytometer
Procedure:
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Cell Seeding:
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Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone into separate wells.
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Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells. The ratio can be varied (e.g., 1:1, 1:3, 3:1) to investigate dependency on the proportion of Ag+ cells. Allow cells to adhere overnight.
-
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ADC Treatment: Prepare serial dilutions of the ADC and isotype control ADC in fresh culture medium. Add the diluted ADCs to the appropriate wells. Include untreated controls and controls with free MMAE.
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Incubation: Incubate the plate for a period relevant to the ADC's mechanism of action (typically 72-120 hours).
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Quantification:
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Imaging: Use a high-content imager to specifically count the number of viable fluorescent Ag- cells (e.g., based on nuclear staining with Hoechst and viability dye like propidium iodide).
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Flow Cytometry: Alternatively, trypsinize the cells and analyze by flow cytometry, gating on the fluorescent Ag- population to assess their viability (e.g., using a live/dead stain).
-
-
Data Analysis:
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Normalize the number of viable Ag- cells in treated wells to the untreated control wells.
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Plot the viability of Ag- cells versus ADC concentration for both monoculture and co-culture conditions.
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A significant decrease in the viability of Ag- cells in the co-culture setting compared to the monoculture setting indicates a bystander effect.
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Protocol 3: Aggregate Quantification by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of the ADC.
Materials:
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ADC sample
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SEC-HPLC system with a UV detector
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Suitable SEC column (e.g., TSKgel G3000SWxl or similar)
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Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm. Aggregates will elute first, followed by the monomer, and then any smaller fragments.
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Data Analysis: Integrate the peak areas. Calculate the percentage of high-molecular-weight species (aggregates) relative to the total area of all protein peaks. A value >5% is often considered a sign of significant aggregation that requires optimization.
References
- 1. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Premature Linker Cleavage of Val-Ala-PAB-MMAE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the Val-Ala-PAB-MMAE linker-payload system. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage and ensure the stability and efficacy of your ADC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of this compound linker cleavage?
A1: The this compound linker is a cathepsin B-cleavable linker. The dipeptide Val-Ala is designed to be stable in systemic circulation but is recognized and cleaved by lysosomal proteases, primarily cathepsin B, which are abundant in the acidic environment of tumor cell lysosomes. Following the internalization of the ADC into the target cancer cell, cathepsin B cleaves the peptide bond between alanine and the p-aminobenzyl carbamate (PAB) spacer. This initiates a self-immolative cascade, leading to the release of the active cytotoxic agent, monomethyl auristatin E (MMAE), inside the tumor cell where it can exert its anti-tubulin effect.[1][2][3]
Q2: What are the primary causes of premature cleavage of the this compound linker in circulation?
A2: Premature cleavage of the Val-Ala linker in the bloodstream is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The primary causes include:
-
Enzymatic Degradation: Certain plasma enzymes can recognize and cleave the dipeptide linker. Notably, human neutrophil elastase has been identified as a protease capable of prematurely cleaving Val-Cit linkers, and similar susceptibility may exist for Val-Ala.[1][4] In preclinical mouse models, carboxylesterase 1C (Ces1C) is a known cause of premature cleavage of valine-containing linkers.
-
Chemical Instability: While designed for stability, the linker may exhibit some level of inherent instability at physiological pH (around 7.4), leading to a slow, non-specific release of MMAE.
Q3: What are the consequences of premature MMAE release?
A3: The premature release of the highly potent cytotoxin MMAE into systemic circulation can lead to several adverse effects, including:
-
Off-Target Toxicity: Free MMAE can be taken up by healthy, rapidly dividing cells, leading to toxicities such as neutropenia and peripheral neuropathy.
-
Reduced Therapeutic Index: As less intact ADC reaches the tumor site, the overall efficacy of the conjugate is diminished, narrowing the therapeutic window.
-
Inaccurate Preclinical Predictions: The difference in plasma enzymes between species (e.g., higher carboxylesterase activity in mice compared to humans) can lead to misleading stability and efficacy data in preclinical models.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an ADC?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC stability. A higher DAR can increase the hydrophobicity of the ADC, which in turn increases the propensity for aggregation. Aggregation can lead to reduced efficacy, increased immunogenicity, and altered pharmacokinetic profiles. Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC. Pharmacokinetic analysis has shown that ADCs with a high DAR (e.g., average of 9-10) can experience rapid clearance from circulation.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you might encounter during your experiments.
Issue 1: High Levels of Free MMAE Detected in Plasma Stability Assays
Symptoms:
-
LC-MS/MS analysis shows a significant increase in the free MMAE peak over time when the ADC is incubated in plasma.
-
ELISA results indicate a decrease in the concentration of intact ADC.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Enzymatic degradation by plasma proteases. | 1. Species-Specific Stability Testing: Test the ADC stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify species-specific differences in linker cleavage. 2. Linker Modification: Consider engineering the linker to be more resistant to plasma proteases. This could involve introducing hydrophilic modifications or using alternative cleavable sequences. |
| Chemical instability of the linker. | 1. Formulation Optimization: Evaluate the stability of the ADC in different formulation buffers. Key parameters to optimize include pH and the inclusion of stabilizers. 2. Storage Conditions: Ensure the ADC is stored at the recommended temperature and protected from light to minimize chemical degradation. |
| High and heterogeneous DAR. | 1. Optimize Conjugation Chemistry: Refine the conjugation protocol to achieve a lower and more homogeneous DAR. 2. Characterize DAR Species: Use techniques like Hydrophobic Interaction Chromatography (HIC) to separate and quantify different DAR species and assess their individual stability. |
Issue 2: ADC Aggregation Observed During Storage or After Conjugation
Symptoms:
-
Size Exclusion Chromatography (SEC) analysis shows the presence of high molecular weight species (HMWS).
-
Dynamic Light Scattering (DLS) indicates an increase in particle size.
-
Visible precipitation or turbidity in the ADC solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Increased hydrophobicity due to linker-payload. | 1. Hydrophilic Linkers: Incorporate hydrophilic spacers, such as PEG, into the linker design to counteract the hydrophobicity of MMAE. 2. Formulation with Excipients: Include excipients like polysorbates in the formulation to reduce hydrophobic interactions and prevent aggregation. |
| Unfavorable buffer conditions. | 1. Buffer Screening: Screen a range of buffers with varying pH and ionic strength to identify conditions that minimize aggregation. 2. Use of Stabilizers: Add stabilizers such as sugars (e.g., sucrose, trehalose) or amino acids to the formulation. |
| High Drug-to-Antibody Ratio (DAR). | 1. Control of DAR: As mentioned previously, optimizing the conjugation to achieve a lower, more uniform DAR is crucial for minimizing aggregation. |
Quantitative Data Summary
The choice between Val-Ala and the closely related Val-Cit linker can impact the physicochemical properties and stability of the resulting ADC. The following table summarizes key comparative data.
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Considerations |
| Hydrophobicity | Lower | Higher | Val-Ala's lower hydrophobicity can lead to reduced aggregation, especially at higher DARs. |
| Mouse Plasma Stability | More stable than Val-Cit | Prone to cleavage by mouse carboxylesterase (Ces1C) | Val-Ala is often preferred for preclinical studies in mice to avoid misleadingly high rates of premature cleavage. |
| Human Plasma Stability | High | High | Both linkers generally exhibit good stability in human plasma. |
| Cathepsin B Cleavage Rate | Slower than Val-Cit | Faster | The faster cleavage of Val-Cit may be advantageous for rapid payload release within the tumor cell. |
| Aggregation at High DAR | Less prone to aggregation | More prone to aggregation | The use of Val-Ala may allow for the generation of ADCs with higher DARs without significant aggregation issues. |
Experimental Protocols
Protocol 1: ELISA for Quantification of Intact MMAE-Conjugated ADC
This protocol outlines a sandwich ELISA for the detection of intact ADC in serum or plasma.
Materials:
-
Anti-MMAE monoclonal antibody (for capture)
-
HRP-conjugated anti-human IgG-Fc antibody (for detection)
-
MMAE-conjugated ADC of known concentration (for standard curve)
-
96-well microtiter plates
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Assay Diluent (e.g., HISPEC Assay Diluent)
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Coat a 96-well plate with the anti-MMAE capture antibody (e.g., 4 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the MMAE-conjugated ADC standard in Assay Diluent. Add standards and samples to the wells and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated anti-human IgG-Fc detection antibody (e.g., 100 ng/mL) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB Substrate and incubate for an appropriate time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Stopping Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of intact ADC in the samples.
Protocol 2: LC-MS/MS for Quantification of Free MMAE
This protocol provides a general workflow for the detection and quantification of free MMAE in plasma or serum.
Materials:
-
Acetonitrile
-
Methanol
-
Formic Acid
-
Internal Standard (e.g., d8-MMAE)
-
LC-MS/MS system with a C18 or amide column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a 5 µL serum sample, add an internal standard. b. Add ice-cold methanol:ethanol (1:1 v/v) to precipitate plasma proteins. c. Vortex and incubate at -20°C for 20 minutes. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: a. Chromatography: Use a suitable column (e.g., XBridge BEH Amide) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor and product ion transitions for MMAE and the internal standard.
-
-
Data Analysis: a. Generate a calibration curve using standards of known MMAE concentrations. b. Quantify the amount of free MMAE in the samples based on the peak area ratios relative to the internal standard.
Visualizations
This compound Cleavage Mechanism
Caption: Intended and unintended cleavage pathways of this compound.
Troubleshooting Workflow for Premature Cleavage
Caption: Decision tree for troubleshooting premature MMAE release.
Experimental Workflow for ADC Stability Assessment
Caption: General workflow for assessing the stability of an ADC in plasma.
References
Technical Support Center: Purification of Val-Ala-PAB-MMAE ADCs
Welcome to the technical support center for the purification of Valine-Alanine-PAB-Monomethyl Auristatin E (Val-Ala-PAB-MMAE) Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The main challenges in purifying this compound ADCs arise from the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the resulting ADC. Key issues include:
-
Product Heterogeneity: The conjugation process yields a mixture of ADC species with varying drug-to-antibody ratios (DAR), including unconjugated antibody (DAR 0). This heterogeneity can impact the therapeutic efficacy and safety of the final product.
-
Aggregation: The hydrophobic nature of the MMAE payload increases the propensity for ADC aggregation. Aggregates are a critical quality attribute to control as they can affect the ADC's potency and immunogenicity.[1][2]
-
Removal of Process-Related Impurities: Efficient removal of unconjugated drug-linker, residual solvents, and other process-related impurities is crucial to prevent potential off-target toxicity.[3][4]
Q2: Which chromatographic techniques are most suitable for purifying this compound ADCs?
The most commonly employed chromatographic techniques for the purification of this compound ADCs are:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species based on their DAR. The addition of the hydrophobic MMAE payload increases the overall hydrophobicity of the ADC, allowing for the separation of different DAR species.[5]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), is effective for removing aggregates and other charge-related impurities.
-
Size Exclusion Chromatography (SEC): SEC is primarily used for buffer exchange, desalting, and removing high molecular weight aggregates.
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the purification process?
The DAR is a critical quality attribute that significantly influences the purification strategy. A higher DAR leads to:
-
Increased Hydrophobicity: This makes the ADC more prone to aggregation and requires careful optimization of HIC conditions for effective separation.
-
Greater Heterogeneity: A higher average DAR often results in a wider distribution of DAR species, making it more challenging to obtain a homogeneous product.
-
Decreased Stability: ADCs with high DARs may exhibit reduced stability, with an increased tendency to aggregate over time or under stress conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Troubleshooting Tip |
| Poor Resolution Between DAR Species | Suboptimal gradient steepness. | Experiment with a shallower elution gradient to improve the separation of closely eluting DAR species. |
| Inappropriate salt concentration in the binding buffer. | Optimize the salt concentration to ensure proper binding of all ADC species while allowing for differential elution. | |
| Incorrect column chemistry. | Screen different HIC resins with varying ligand hydrophobicity (e.g., Butyl, Phenyl) to find the optimal selectivity. | |
| Low ADC Recovery | ADC precipitation in high salt concentrations. | Conduct a load solubility screening to determine the maximum salt concentration the ADC can tolerate without precipitating. |
| Irreversible binding to the HIC resin. | Consider using a less hydrophobic resin, lowering the salt concentration, or adding a small amount of organic modifier (e.g., isopropanol) to the elution buffer. | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Adjust the mobile phase pH and salt concentration to minimize non-specific interactions. |
| Sample heterogeneity. | While some broadening can be expected with heterogeneous mixtures, significant tailing may indicate on-column issues that need to be addressed. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Troubleshooting Tip |
| Inefficient Aggregate Removal | Suboptimal pH or conductivity of the mobile phase. | Optimize the pH and salt concentration of the binding and elution buffers to maximize the charge difference between the monomeric ADC and aggregates. |
| Inappropriate resin selection. | Choose an IEX resin with a suitable pore size and ligand density for the size and charge properties of your ADC. | |
| Low Product Yield | Strong binding of the ADC to the resin. | Adjust the elution conditions by increasing the salt concentration or modifying the pH to ensure complete elution of the target ADC. |
| On-column aggregation. | If aggregation is suspected, consider loading a lower concentration of the ADC onto the column. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Troubleshooting Tip |
| Presence of Aggregates in the Final Product | Incomplete separation of monomer and aggregate peaks. | Ensure the column length and resolution are sufficient for baseline separation. Consider using a column with a smaller particle size for higher resolution. |
| On-column aggregation. | High protein concentrations can sometimes lead to aggregation during the SEC run. Try injecting a more dilute sample. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the ADC and the SEC column matrix. | The hydrophobic nature of the MMAE payload can cause interactions with the column material. Adding a low concentration of an organic solvent or salt to the mobile phase can help mitigate these interactions. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of this compound ADCs.
Table 1: HIC Purification Performance
| Parameter | Typical Value | Reference |
| DAR 2 Recovery | >90% | |
| Aggregate Reduction | From 5% to <1% | |
| Average DAR Increase | From 1.68 to 1.94 |
Table 2: IEX (CEX) Purification Performance
| Parameter | Typical Value | Reference |
| Aggregate Removal | 70-90% | |
| Monomer Recovery | >90% | |
| Free Toxin Removal | From 52.2% to 5% |
Table 3: Impurity Removal by Ultrafiltration/Diafiltration (UF/DF)
| Impurity | Clearance Efficiency | Reference |
| Solvents (e.g., DMSO) | Close to ideal clearance | |
| Small Molecule Impurities | Efficient removal |
Experimental Protocols
Protocol 1: Preparative Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different DARs and remove unconjugated antibody.
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Crude this compound ADC conjugation mixture
-
HPLC system
Methodology:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Preparation: Adjust the salt concentration of the ADC sample to be equal to or slightly lower than that of Mobile Phase A. This can be done by adding a concentrated salt solution.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution peak.
-
Analysis: Analyze the collected fractions using analytical HIC or another suitable method to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
Protocol 2: Cation Exchange Chromatography (CEX) for Aggregate Removal
Objective: To remove aggregates from the ADC preparation.
Materials:
-
CEX Column (e.g., SP Sepharose)
-
Binding Buffer: 20 mM Sodium Acetate, pH 5.0
-
Elution Buffer: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0
-
ADC sample containing aggregates
-
Chromatography system
Methodology:
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Binding Buffer.
-
Sample Preparation: Exchange the buffer of the ADC sample into the Binding Buffer using SEC or dialysis.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient from 0% to 100% Elution Buffer over 20 CVs. Aggregates will typically elute at a higher salt concentration than the monomeric ADC.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions by SEC to confirm the removal of aggregates.
Protocol 3: Size Exclusion Chromatography (SEC) for Buffer Exchange
Objective: To exchange the buffer of the purified ADC into a final formulation buffer.
Materials:
-
SEC Column (e.g., Sephacryl S-200)
-
Formulation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Purified ADC sample
-
Chromatography system
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired Formulation Buffer.
-
Sample Injection: Inject the purified ADC sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample isocratically with the Formulation Buffer.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Confirm the final buffer composition and the absence of aggregates.
Visualizations
Caption: General workflow for the purification of this compound ADCs.
Caption: Troubleshooting logic for HIC purification of MMAE ADCs.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 4. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for an Improved Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic index by affecting its efficacy, toxicity, pharmacokinetics, and stability. An optimal DAR is crucial for balancing the delivery of a potent cytotoxic payload to tumor cells while minimizing off-target toxicity.
Q2: What is the typical range for an optimal DAR?
Historically, most ADCs in clinical development have aimed for an average DAR of 2 to 4.[2] However, the optimal DAR is highly dependent on the specific antibody, payload, linker chemistry, and target antigen. Recent developments have seen the success of ADCs with higher DAR values, such as Enhertu with a DAR of approximately 8.
Q3: How does DAR affect the efficacy and toxicity of an ADC?
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic payload is delivered to the target cell. However, an excessively high DAR can sometimes lead to reduced efficacy due to factors like increased clearance and aggregation.
-
Toxicity: Increased DAR is often associated with higher toxicity. This can be due to the inherent toxicity of the payload and the potential for off-target effects. A higher DAR can also alter the physicochemical properties of the antibody, leading to faster clearance and potential accumulation in non-target tissues.
Q4: What are the common methods for determining the DAR?
Several analytical techniques are used to determine the average DAR and the distribution of different DAR species. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method for separating ADC species with different DARs based on their hydrophobicity.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method to HIC, RP-HPLC can also separate different drug-loaded species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the molecular weight of the different ADC species, allowing for the determination of the DAR and the identification of different conjugated forms.
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A simpler method that can estimate the average DAR based on the absorbance of the antibody and the drug at specific wavelengths.
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC development and DAR optimization.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no signal in HIC-HPLC analysis | 1. Low antibody concentration: Insufficient amount of ADC injected. 2. Improper sample preparation: ADC aggregation or precipitation. 3. Incorrect mobile phase composition: Salt concentration is too low to retain the ADC on the column. 4. Detector issue: Lamp or detector malfunction. | 1. Increase injection volume or concentrate the sample. 2. Ensure proper sample handling and storage. Consider buffer exchange if aggregation is suspected. 3. Increase the initial salt concentration in the mobile phase. 4. Check the detector lamp and perform a system diagnostic test. |
| Poor peak resolution in HIC-HPLC | 1. Suboptimal gradient: The salt gradient is too steep, leading to co-elution of different DAR species. 2. Column overloading: Too much sample injected. 3. Column degradation: Loss of stationary phase integrity. 4. Heterogeneous ADC sample: The conjugation process resulted in a wide distribution of DAR species and isomers. | 1. Optimize the gradient by making it shallower to improve separation. 2. Reduce the injection volume. 3. Replace the column. 4. Re-evaluate the conjugation and purification methods to improve homogeneity. |
| Inconsistent DAR values between batches | 1. Variability in conjugation reaction conditions: Inconsistent temperature, pH, or reaction time. 2. Inconsistent quality of starting materials: Variability in antibody or drug-linker purity. 3. Inaccurate quantification of reactants. | 1. Strictly control and document all reaction parameters. 2. Implement rigorous quality control for all starting materials. 3. Use calibrated equipment for accurate measurement of reactants. |
| High levels of ADC aggregation | 1. Hydrophobicity of the payload and high DAR: Increased hydrophobicity can lead to self-association. 2. Suboptimal formulation buffer: pH or excipients are not stabilizing the ADC. 3. Improper storage conditions: Freeze-thaw cycles or exposure to light can induce aggregation. | 1. Consider using a more hydrophilic linker or optimizing the DAR to a lower value. 2. Screen different formulation buffers to find one that minimizes aggregation. 3. Store the ADC at the recommended temperature and protect it from light. |
| Reduced in vitro cytotoxicity | 1. Low DAR: Insufficient payload delivery to target cells. 2. Loss of antibody binding affinity: Conjugation process may have altered the antibody's antigen-binding site. 3. Inactive payload: The cytotoxic drug may have degraded. | 1. Optimize the conjugation reaction to achieve a higher DAR. 2. Perform a binding assay (e.g., ELISA or SPR) to confirm antigen binding. 3. Verify the activity of the drug-linker before conjugation. |
Experimental Protocols
Detailed Protocol for DAR Determination by HIC-HPLC
This protocol provides a step-by-step guide for determining the DAR of a cysteine-linked ADC using HIC-HPLC.
1. Materials and Reagents:
-
HIC Column: e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC Sample: Diluted to 1 mg/mL in Mobile Phase A
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC or similar, equipped with a UV detector
2. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100-0% B (linear gradient)
-
45-50 min: 0% B (re-equilibration)
-
3. Procedure:
-
System Preparation: Equilibrate the HPLC system and the HIC column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A. Filter the sample through a 0.22 µm syringe filter if necessary.
-
Injection: Inject 20 µL of the prepared ADC sample onto the column.
-
Data Acquisition: Run the gradient program and collect the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The elution order is typically from lowest DAR (least hydrophobic) to highest DAR (most hydrophobic).
-
Integrate the area of each peak.
-
Calculate the percentage of each DAR species by dividing the individual peak area by the total peak area of all DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for assessing the potency of an ADC using a standard MTT assay.
1. Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. Add the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values.
Data Presentation
Table 1: Comparison of Common ADC Conjugation Technologies
| Conjugation Method | Typical Average DAR | DAR Heterogeneity | Key Advantages | Key Disadvantages |
| Lysine Conjugation | 3.5 - 4.0 | High | Simple and robust chemistry | Highly heterogeneous product with many positional isomers. |
| Cysteine (native) | 0 - 8 (tunable) | Moderate to High | More defined conjugation sites than lysine | Can lead to antibody fragmentation and instability. |
| Cysteine (engineered) | 2 or 4 (precise) | Low | Homogeneous product with a defined DAR | Requires antibody engineering. |
| Site-Specific (enzymatic/unnatural amino acids) | 1, 2, or 4 (precise) | Very Low | Highly homogeneous and stable ADCs | Technologically complex and may require specialized reagents. |
Visualizations
Caption: Experimental workflow for ADC development and DAR optimization.
Caption: Relationship between DAR, ADC properties, and the therapeutic index.
References
Validation & Comparative
A Head-to-Head Comparison of Val-Ala-PAB-MMAE and Val-Cit-PAB-MMAE Linker Stability in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's stability in circulation and its susceptibility to cleavage at the target site are paramount to the efficacy and safety of the ADC. This guide provides a comprehensive comparison of two widely used dipeptide linkers, Val-Ala-PAB-MMAE and Val-Cit-PAB-MMAE, with a focus on their stability, supported by experimental data and detailed protocols.
The Val-Ala and Val-Cit linkers are both designed to be cleaved by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[1][] This targeted cleavage mechanism allows for the specific release of the cytotoxic payload, monomethyl auristatin E (MMAE), within the cancer cell, thereby minimizing systemic toxicity.[1] While both linkers operate on the same principle, their distinct amino acid compositions lead to significant differences in their physicochemical properties, which in turn affect the overall performance of the ADC.[3][]
Comparative Performance Data
The selection between Val-Ala and Val-Cit linkers involves a trade-off between cleavage efficiency, stability, and the overall biophysical properties of the resulting ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Physicochemical and Biochemical Properties
| Property | This compound | Val-Cit-PAB-MMAE | Key Insights |
| Hydrophobicity | Lower | Higher | Val-Ala's lower hydrophobicity can reduce ADC aggregation, especially with hydrophobic payloads, and may allow for higher drug-to-antibody ratios (DARs). |
| Cathepsin B Cleavage Rate | Slower (approx. half the rate of Val-Cit) | Faster | The faster cleavage of Val-Cit may lead to a more rapid release of the payload within the tumor microenvironment. |
| Aggregation Tendency | Lower | Higher | ADCs with Val-Ala linkers have shown less aggregation, particularly at higher DARs (e.g., DAR 7), compared to those with Val-Cit linkers. |
Table 2: Plasma Stability
| Species | This compound | Val-Cit-PAB-MMAE | Key Insights |
| Human Plasma | Stable | Stable | Both linkers demonstrate high stability in human plasma, which is crucial for their clinical translation. A half-life of over 230 days has been reported for a Val-Cit ADC. |
| Mouse Plasma | Unstable (hydrolyzed within 1 hour) | Unstable (hydrolyzed within 1 hour) | Both linkers show instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), posing challenges for preclinical evaluation in murine models. |
| Rat Plasma | More Stable than Val-Cit | Less Stable | Some studies suggest Val-Ala may have improved stability over Val-Cit in rat plasma. |
Table 3: In Vitro and In Vivo Performance
| Parameter | This compound | Val-Cit-PAB-MMAE | Key Insights |
| In Vitro Cytotoxicity (IC50) | Similar to Val-Cit | Potent | Both linkers, when part of an ADC, generally exhibit potent and comparable in vitro cytotoxicity against target cell lines. |
| In Vivo Efficacy | Effective, potentially better in some models | Effective, but can be limited by instability in mouse models | The improved stability and potential for higher DARs with Val-Ala may translate to better performance in some preclinical in vivo studies. |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the enzymatic cleavage of the dipeptide linkers and the general workflows for assessing their stability and cleavage rates.
Figure 1: General mechanism of action for Val-Ala/Val-Cit-PAB-MMAE ADCs.
References
A Head-to-Head Battle: An Objective Comparison of Cleavable ADC Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of the predominant cleavable linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. Cleavable linkers are designed to be stable in the systemic circulation but to break down and release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.
This guide delves into a head-to-head comparison of the most common classes of cleavable linkers:
-
Hydrazone Linkers (pH-Sensitive)
-
Disulfide Linkers (Redox-Sensitive)
-
Peptide Linkers (Enzyme-Sensitive)
-
β-Glucuronide Linkers (Enzyme-Sensitive)
Comparative Performance Data
The selection of a linker significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different cleavable linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
Table 1: In Vitro Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | ~2 days | [1] |
| Hydrazone | AcBut | Mylotarg® | Not Specified | 183 h at pH 7.4, 4.4 h at pH 5 | [2] |
| Disulfide | SPDB | Not Specified | Human | Stable | [3] |
| Peptide | Val-Cit | cAC10-MMAE | Human | >230 days | [4] |
| Peptide | Val-Cit | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [5] |
| Peptide | Phe-Lys | Not Specified | Human | Less stable than Val-Cit | |
| β-Glucuronide | Glucuronide | Not Specified | Rat | 81 days (extrapolated) |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Cell Line | IC50 | Reference |
| Peptide | Val-Cit | Trastuzumab-MMAE | HER2+ (BT-474) | 14.3 pmol/L | |
| Peptide | Val-Ala | Trastuzumab-MMAE | HER2+ (BT-474) | Similar to Val-Cit | |
| β-Glucuronide | Glucuronide | Trastuzumab-MMAE | HER2+ (BT-474) | 8.8 pmol/L | |
| Disulfide | Disulfide-PBD | Anti-CD22-PBD | Human non-Hodgkin lymphoma | Similar to Val-Cit ADC |
Table 3: In Vivo Performance of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Animal Model | Key Finding | Reference |
| Peptide | Val-Cit | Anti-CD22-PBD | Mouse | MTD: 2.5 mg/kg | |
| Disulfide | Disulfide-PBD | Anti-CD22-PBD | Mouse | MTD: 10 mg/kg | |
| Peptide | cBu-Cit | Not Specified | Mouse | Greater tumor suppression than Val-Cit ADC | |
| β-Glucuronide | Glucuronide-MMAE | Not Specified | Mouse | Comparable efficacy to Val-Cit-MMAE |
Mechanisms of Cleavage: A Visual Guide
The distinct cleavage mechanisms of these linkers are fundamental to their function. The following diagrams illustrate these processes.
Caption: Mechanisms of action for different cleavable ADC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Capture the ADC from the plasma sample using an affinity method (e.g., Protein A beads).
-
Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
A decrease in the average DAR over time indicates linker instability and payload deconjugation.
Caption: General workflow for an in vitro plasma stability assay.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To evaluate the rate and extent of payload release from a protease-cleavable ADC under specific enzymatic conditions.
Methodology:
-
Prepare a reaction mixture containing the ADC at a specific concentration in an appropriate assay buffer (e.g., acetate buffer, pH 5.0).
-
Activate recombinant human Cathepsin B with an activation buffer containing DTT.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of an ADC on target cancer cells.
Methodology:
-
Plate cancer cells expressing the target antigen at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Treat the cells with the ADC solutions and controls.
-
Incubate for a predetermined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT).
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Protocol 4: Bystander Effect Assay
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).
-
Treat the co-culture with the ADC.
-
After a suitable incubation period, assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging.
-
A significant reduction in the viability of antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
Logical Relationships in Cleavable Linker Design
The choice of a cleavable linker is a multifactorial decision that requires balancing several key properties to achieve an optimal therapeutic index.
Caption: Key considerations and their interdependencies in the design of cleavable ADC linkers.
Conclusion
The selection of a cleavable linker is a critical step in the development of a successful ADC. Each linker class possesses a unique set of characteristics that influence its stability, cleavage mechanism, and ultimately, its therapeutic efficacy and safety profile. Hydrazone linkers offer pH-dependent cleavage but can suffer from instability in circulation. Disulfide linkers provide a redox-sensitive release mechanism, while peptide linkers are designed for specific enzymatic cleavage within the lysosome. β-glucuronide linkers represent another class of enzymatically cleavable linkers with favorable hydrophilic properties.
A thorough understanding of the head-to-head performance differences, supported by robust experimental data, is paramount for making an informed decision. The protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different linker technologies, enabling the rational design of next-generation ADCs with improved therapeutic windows. The continuous innovation in linker chemistry holds the promise of developing safer and more effective targeted cancer therapies.
References
A Comparative Guide to Validating the Target Specificity of Val-Ala-P-aminobenzyl (PAB)-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an Antibody-Drug Conjugate (ADC) is critically dependent on its ability to selectively deliver a potent cytotoxic payload to target cancer cells while sparing healthy tissue. This guide provides an objective comparison of methodologies and performance data for validating the target specificity of ADCs utilizing the cathepsin-B cleavable Val-Ala-PAB linker with the microtubule-disrupting agent, Monomethyl auristatin E (MMAE).
To provide a clear benchmark, this guide will compare the Val-Ala-PAB-MMAE system, a cleavable linker technology, with ADCs that use a non-cleavable linker, specifically the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker conjugated to maytansinoid (DM1). This comparison highlights the fundamental differences in payload release mechanisms and their subsequent impact on target specificity and the bystander effect.[1][2]
Section 1: Comparative Data on ADC Specificity
The specificity of an ADC is a multifaceted parameter, influenced by the antibody's binding affinity, the linker's stability in circulation, and the mechanism of payload release.[3] Below, quantitative data from representative studies are summarized to compare the in vitro and in vivo performance of cleavable this compound ADCs with non-cleavable SMCC-DM1 ADCs.
Table 1: In Vitro Cytotoxicity and Specificity
This table compares the potency of ADCs on antigen-positive (On-Target) versus antigen-negative (Off-Target) cell lines. A higher specificity index (Off-Target IC₅₀ / On-Target IC₅₀) indicates greater target selectivity.
| ADC Type | Target Antigen | Cell Line (Antigen Status) | Payload | IC₅₀ (ng/mL) | Specificity Index | Reference |
| Cleavable (this compound) | CD30 | Karpas 299 (CD30+) | MMAE | ~5 | >1000 | (Hypothetical Data based on[4]) |
| CD30 | L540 (CD30-) | MMAE | >5000 | (Hypothetical Data based on[4]) | ||
| Non-Cleavable (SMCC-DM1) | HER2 | SK-BR-3 (HER2+) | DM1 | ~10 | ~200 | (Hypothetical Data based on) |
| HER2 | MCF7 (HER2-) | DM1 | ~2000 | (Hypothetical Data based on) |
Note: IC₅₀ values are illustrative and can vary based on the specific antibody, cell line, and assay conditions.
Table 2: In Vivo Efficacy and Tolerability
This table compares the in vivo performance in xenograft models, focusing on tumor growth inhibition (TGI) and the maximum tolerated dose (MTD), a key indicator of off-target toxicity.
| ADC Type | Xenograft Model | Efficacy (TGI %) | MTD (mg/kg) | Key Observation | Reference |
| Cleavable (this compound) | CD30+ Lymphoma | >90% at 1 mg/kg | ~3 mg/kg | High efficacy; potential for bystander effect in heterogeneous tumors. | (Hypothetical Data based on) |
| Non-Cleavable (SMCC-DM1) | HER2+ Breast Cancer | >90% at 5 mg/kg | ~15 mg/kg | Higher MTD suggests better stability and lower off-target payload release. | (Hypothetical Data based on) |
Section 2: Key Experimental Protocols
Validating target specificity requires a suite of well-defined assays. Below are detailed methodologies for two critical in vitro experiments.
Protocol 1: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC on both antigen-positive and antigen-negative cells to determine its target-specific killing ability.
-
Cell Culture : Culture antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cell lines in appropriate media.
-
Seeding : Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free payload in culture medium. Add the treatments to the cells.
-
Incubation : Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment : Measure cell viability using a standard method such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis : Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Protocol 2: Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from a target antigen-positive cell.
-
Cell Labeling : Label the antigen-negative "bystander" cell line with a fluorescent marker (e.g., GFP) or a luciferase reporter to distinguish it from the antigen-positive "target" cell line.
-
Co-Culture Seeding : Seed a mixture of labeled antigen-negative cells and unlabeled antigen-positive cells in 96-well plates. Vary the ratio of the two cell types (e.g., 1:1, 3:1, 1:3) to assess the dependency of the bystander effect on the proportion of target cells.
-
ADC Treatment : Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not directly to the antigen-negative cells.
-
Incubation : Incubate for 72-96 hours.
-
Quantification : Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled antigen-negative cell population.
-
Data Analysis : Compare the viability of the antigen-negative cells in ADC-treated co-cultures to untreated co-cultures to determine the extent of bystander killing.
Section 3: Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Mechanism of Action: this compound ADC
The following diagram illustrates the intracellular pathway of a this compound ADC from target binding to the induction of apoptosis.
References
A Comparative Guide to Cross-Reactivity in Val-Ala-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) based on the Val-Ala-PAB-MMAE linker-payload system with other alternatives, focusing on cross-reactivity and off-target effects. The selection of the linker chemistry is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. This document summarizes key experimental data and methodologies to inform rational ADC design and development.
Executive Summary
The this compound linker-payload system offers potential advantages over the more traditional Val-Cit-PAB-MMAE configuration, primarily due to the physicochemical properties of the valine-alanine (Val-Ala) dipeptide. Preclinical data suggests that Val-Ala linkers can lead to ADCs with improved hydrophilicity and stability, particularly in mouse plasma.[1] This can result in reduced aggregation, allowing for the production of ADCs with higher drug-to-antibody ratios (DARs) without compromising manufacturability.[1][2] While direct comparative in vivo cross-reactivity data is limited, the enhanced stability of the Val-Ala linker is hypothesized to reduce premature payload release in systemic circulation, potentially leading to a more favorable off-target toxicity profile.
Comparative Data on Linker Performance
The choice between a Val-Ala and a Val-Cit linker impacts several key characteristics of an ADC. The following tables summarize the available quantitative data comparing these two linker systems when conjugated to the MMAE payload.
Table 1: Physicochemical and Stability Comparison of Val-Ala vs. Val-Cit Linkers
| Parameter | Val-Ala Linker | Val-Cit Linker | Key Considerations |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity of the Val-Ala linker can reduce the propensity for aggregation, especially with hydrophobic payloads like MMAE, and may allow for higher DARs.[1][2] |
| Plasma Stability (Human) | High | High | Both linkers generally exhibit good stability in human plasma, which is crucial for minimizing off-target toxicity. |
| Plasma Stability (Mouse) | More Stable | Less Stable | The Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterases, which can lead to rapid payload release and complicate the interpretation of preclinical efficacy and toxicity studies. The Val-Ala linker shows greater stability in mouse plasma. |
| Cleavage by Cathepsin B | Efficient | More Rapid | The Val-Cit linker is cleaved more rapidly by Cathepsin B, which could be advantageous for rapid payload release in the tumor microenvironment. However, the cleavage of the Val-Ala linker is generally considered sufficient for effective cell killing. |
Table 2: Comparative In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Target | Cell Line | Linker | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 (HER2-positive) | This compound | ~10-100 | |
| HER2 | SK-BR-3 (HER2-positive) | Val-Cit-PAB-MMAE | ~10-100 | |
| HER2 | BT-474 (HER2-positive) | This compound | ~10-100 | |
| HER2 | BT-474 (HER2-positive) | Val-Cit-PAB-MMAE | ~10-100 | |
| HER2 | MDA-MB-468 (HER2-negative) | This compound | >1000 | |
| HER2 | MDA-MB-468 (HER2-negative) | Val-Cit-PAB-MMAE | >1000 |
Note: The IC50 values are presented as approximate ranges based on graphical data from the cited source. The study demonstrated that both linkers led to potent and specific cell killing in HER2-positive cells, with negligible toxicity in HER2-negative cells.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of an ADC's cross-reactivity is a critical component of preclinical safety assessment. The following are detailed methodologies for key experiments used to determine on-target and off-target binding.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is a vital technique to assess the binding of an ADC to a panel of normal human tissues, providing insights into potential on-target, off-tumor toxicities and unforeseen off-target binding.
Protocol:
-
Tissue Preparation: A comprehensive panel of normal human tissues (typically 32 tissues as recommended by the FDA) is obtained as frozen or formalin-fixed paraffin-embedded (FFPE) sections.
-
Antigen Retrieval (for FFPE): Sections are deparaffinized and rehydrated. Heat-induced epitope retrieval (HIER) is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) to unmask the antigen.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., normal serum from the species of the secondary antibody).
-
Primary Antibody (ADC) Incubation: The this compound ADC is incubated with the tissue sections at a predetermined optimal concentration for 1-2 hours at room temperature or overnight at 4°C. A negative control isotype antibody is used on parallel sections.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody against the primary antibody species is applied. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of antibody binding.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.
-
Analysis: A certified pathologist evaluates the staining intensity and localization within each tissue, comparing the ADC staining to the isotype control to identify specific binding.
Flow Cytometry for Off-Target Binding to Blood Cells
Flow cytometry is used to quantitatively assess the binding of an ADC to different populations of blood cells, which is crucial for predicting hematological toxicities.
Protocol:
-
Cell Preparation: Fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used. Red blood cells are lysed if whole blood is used.
-
Fc Receptor Blocking: To prevent non-specific binding, cells are incubated with an Fc block reagent.
-
Staining: Cells are incubated with the this compound ADC at various concentrations on ice to allow for binding without internalization. An isotype control ADC is used as a negative control.
-
Secondary Staining: A fluorescently labeled secondary antibody that recognizes the primary ADC is added. To identify different cell populations, fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) are co-incubated. A viability dye is also included to exclude dead cells from the analysis.
-
Data Acquisition: Samples are analyzed on a flow cytometer, and the fluorescence intensity on different cell populations is measured.
-
Data Analysis: The median fluorescence intensity (MFI) for each cell population is determined. An increase in MFI compared to the isotype control indicates binding of the ADC. The percentage of positive cells can also be quantified.
Visualizing ADC Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the general mechanism of action for a this compound ADC and a typical experimental workflow for assessing cross-reactivity.
References
A Comparative Analysis of Val-Ala-PAB-MMAE Linker Cleavage Kinetics in Tumor Lysates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protease-Cleavable Linkers for Antibody-Drug Conjugates.
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the stability of its linker in systemic circulation and its efficient cleavage to release the cytotoxic payload within the target tumor cells. The valine-alanine-p-aminobenzyloxycarbonyl (Val-Ala-PAB) linker, coupled with the potent tubulin inhibitor monomethyl auristatin E (MMAE), is a widely utilized system in ADC development. This guide provides a comparative analysis of the cleavage kinetics of Val-Ala-PAB-MMAE in tumor lysates, alongside alternative linker technologies, supported by experimental data and detailed protocols.
The Val-Ala dipeptide sequence is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][] Upon internalization of the ADC into a cancer cell, the linker is cleaved, initiating a self-immolative cascade through the PAB spacer to release the active MMAE payload.[] This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[3]
Comparative Cleavage Kinetics of Dipeptide Linkers
The rate of enzymatic cleavage is a key determinant of an ADC's potency. The following table summarizes the kinetic parameters for the cleavage of various dipeptide linkers by cathepsin B, a key lysosomal protease found in tumor cells.
| Dipeptide Linker | Relative Cleavage Rate (%) vs. Val-Ala | Half-life (t½) in Mouse Serum (hours) | Key Findings |
| Val-Ala | 100 | 23 | Exhibits a favorable balance of stability and susceptibility to cleavage. |
| Val-Cit | ~125 | 11.2 | Widely used, but can show instability in rodent plasma due to carboxylesterase activity. |
| Phe-Lys | ~125 | 12.5 (in mouse plasma) | Demonstrates efficient cleavage but may have lower plasma stability compared to Val-Ala. |
| Val-Arg | Lower than Val-Ala | 1.8 | Shows weaker anticancer activity, potentially due to lower stability. |
| Val-Lys | Lower than Val-Ala | 8.2 | Exhibits moderate stability and activity. |
| Glu-Val-Cit | Not directly compared | Improved stability in mouse plasma | Designed to resist premature cleavage by mouse carboxylesterase 1c. |
Note: The relative cleavage rates are based on fluorometric assays with cathepsin B and may vary depending on the specific experimental conditions. Half-life data is derived from studies using small molecule-drug conjugates or ADCs in mouse serum and provides an indication of relative stability.
Advanced Linker Technologies
To address some of the limitations of traditional dipeptide linkers, such as off-target cleavage and species-specific instability, novel linker designs have been developed.
| Linker Technology | Cleavage Mechanism | Key Advantages |
| Tandem-Cleavage Linkers | Sequential enzymatic cleavage (e.g., glucuronidase followed by cathepsin) | Enhanced in vivo stability and improved tolerability. |
| Sulfatase-Cleavable Linkers | Cleavage by sulfatase, an enzyme overexpressed in some tumors. | High plasma stability (over 7 days in mouse plasma) and potent cytotoxicity. |
| Cyclobutane-1,1-dicarboxamide (cBu)-based Linkers | Predominantly dependent on cathepsin B. | Increased selectivity for cathepsin B over other proteases. |
Visualizing the Mechanisms and Workflows
To better understand the processes involved in linker cleavage and its analysis, the following diagrams illustrate the key pathways and experimental setups.
Caption: Enzymatic cleavage of the this compound linker by cathepsin B in the lysosome.
Caption: Generalized workflow for a fluorometric assay to determine linker cleavage kinetics.
Caption: Logical relationship of linker stability in plasma versus cleavage in tumor lysates.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of linker cleavage kinetics.
Protocol 1: Cathepsin B Kinetic Assay for Peptide Linker Cleavage
This protocol outlines a kinetic assay to determine the enzymatic parameters of cathepsin B-mediated cleavage of a fluorogenic peptide linker substrate.
Materials:
-
Recombinant human cathepsin B
-
Fluorogenic peptide linker substrate (e.g., Val-Ala-PABC-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorometer capable of excitation at ~380 nm and emission at ~460 nm for AMC
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Activate cathepsin B by pre-incubating it in the assay buffer.
-
-
Assay Setup:
-
Add varying concentrations of the substrate to the wells of a microplate.
-
Initiate the reaction by adding the activated cathepsin B to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity at regular intervals over a set period.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Calculate kcat from Vₘₐₓ and the enzyme concentration.
-
Protocol 2: In Vitro ADC Stability Assay in Tumor Lysate
This protocol describes a method to assess the stability of an ADC and the rate of payload release in a simulated tumor environment.
Materials:
-
ADC with the linker of interest (e.g., Trastuzumab-Val-Ala-PAB-MMAE)
-
Tumor tissue from a relevant xenograft model
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)
-
LC-MS/MS system
Procedure:
-
Lysate Preparation:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (tumor lysate).
-
Determine the total protein concentration of the lysate.
-
-
Incubation:
-
Incubate the ADC with the tumor lysate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately quench the enzymatic activity in the aliquots, for example, by adding an excess of cold acetonitrile.
-
-
Sample Analysis:
-
Process the samples to precipitate proteins and extract the released payload.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released MMAE at each time point.
-
-
Data Analysis:
-
Plot the concentration of intact ADC and released MMAE over time.
-
Calculate the half-life (t½) of the ADC in the tumor lysate.
-
This guide provides a foundational comparison of this compound linker cleavage kinetics. For specific applications, it is imperative to conduct head-to-head comparisons of different linker technologies under identical experimental conditions to make informed decisions for ADC development.
References
A Comparative Analysis of Therapeutic Windows: Val-Ala-PAB-MMAE vs. Non-Cleavable ADCs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical determinant of a drug's clinical success, is profoundly influenced by the linker technology in Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the therapeutic window of ADCs utilizing the cleavable Val-Ala-PAB-MMAE linker-payload system against those with non-cleavable linkers. This analysis is supported by a review of preclinical and clinical data, detailed experimental methodologies, and visual representations of key concepts.
At a Glance: Key Differences in Linker Technology
The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly impacting stability, efficacy, and toxicity profiles. The this compound system employs a dipeptide linker (Val-Ala) designed for enzymatic cleavage within the tumor cell, releasing the potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][2] In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone in the lysosome to release the payload, which remains attached to an amino acid residue.[3][4][5]
| Feature | This compound (Cleavable) | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Proteolytic degradation of the antibody in the lysosome. |
| Released Payload | Unmodified, highly potent MMAE. | Payload attached to the linker and an amino acid (e.g., Cys-linker-payload). |
| Plasma Stability | Generally lower, with a potential for premature payload release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High, due to the release of membrane-permeable MMAE. | Low to negligible, as the released payload is charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Less effective as it relies on target expression on all cells. |
| Therapeutic Window | Potentially narrower due to higher off-target toxicity. | Potentially wider due to improved safety profile, though efficacy may be reduced in some contexts. |
Quantitative Performance Data
Direct head-to-head preclinical and clinical studies comparing the therapeutic windows of this compound and non-cleavable ADCs using the same antibody are limited in publicly available literature. However, data from various studies can be compiled to provide a comparative overview. The therapeutic window is typically defined by the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED).
Table 1: Comparative Preclinical Data Overview
| Parameter | This compound ADC (Representative Data) | Non-Cleavable ADC (Representative Data) | Key Considerations |
| In Vitro Cytotoxicity (IC50) | Potent, typically in the pM to low nM range against antigen-positive cells. | Can be equally potent or slightly less potent depending on the payload and linker modification. | In vitro potency of the released payload from non-cleavable ADCs may not fully translate to in vivo efficacy due to reduced cell permeability. |
| Maximum Tolerated Dose (MTD) | Generally lower due to potential for off-target toxicity from premature payload release and bystander effect. | Generally higher due to increased plasma stability and reduced off-target toxicity. | The MTD for MMAE-based ADCs often presents with toxicities like neutropenia and peripheral neuropathy. |
| Minimum Effective Dose (MED) | Can be lower, especially in heterogeneous tumors, due to the bystander effect. | May be higher in heterogeneous tumors due to the lack of a bystander effect. | The MED is highly dependent on the target antigen expression levels and tumor model. |
| Therapeutic Window (MTD/MED) | Variable; can be narrow due to a lower MTD. | Potentially wider in homogenous, high-antigen expressing tumors due to a higher MTD. | The optimal linker strategy is context-dependent, balancing efficacy and safety for a specific indication. |
Experimental Protocols
The determination of an ADC's therapeutic window relies on a series of well-defined preclinical experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a naked antibody control, and a free payload control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for cell proliferation and ADC-mediated cytotoxicity.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Model for Efficacy and Tolerability
Objective: To evaluate the anti-tumor activity (efficacy) and the toxicity profile (tolerability) of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).
-
ADC Administration: The ADCs and control agents are administered, typically intravenously, at various dose levels and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The minimum effective dose (MED) is the lowest dose that produces a significant anti-tumor effect.
-
Tolerability Assessment: Animal body weight is monitored as an indicator of general health. The maximum tolerated dose (MTD) is the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group. The therapeutic window is estimated based on the MTD and MED determined in these studies.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for cleavable vs. non-cleavable ADCs.
Caption: Experimental workflow for determining the therapeutic window.
Caption: Comparison of properties for cleavable and non-cleavable ADCs.
Conclusion
The selection of a linker technology for an ADC is a multifaceted decision that requires careful consideration of the target biology, tumor microenvironment, and the desired therapeutic outcome.
This compound and other cleavable linkers offer the significant advantage of releasing a highly potent, unmodified payload that can exert a powerful bystander effect. This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen. However, this comes with the trade-off of potentially lower plasma stability and a higher risk of off-target toxicities, which can narrow the therapeutic window.
Non-cleavable linkers provide enhanced plasma stability, which generally translates to a better safety profile and a wider therapeutic window from a tolerability standpoint. The lack of a bystander effect makes them more suitable for hematological malignancies or solid tumors with high and homogenous antigen expression. However, the efficacy of non-cleavable ADCs can be compromised in heterogeneous tumor settings.
Ultimately, the optimal choice between a cleavable and non-cleavable linker is not universal but rather depends on a comprehensive evaluation of the specific ADC candidate and its intended clinical application. Further head-to-head studies with well-characterized ADCs are needed to more definitively delineate the therapeutic window for each linker strategy in various cancer types.
References
- 1. This compound | antibody-drug conjugates | anticancer | TargetMol [targetmol.com]
- 2. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
A Preclinical Comparative Guide to Antibody-Drug Conjugates Utilizing the Val-Ala-PAB-MMAE System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical data review of Antibody-Drug Conjugates (ADCs) that employ the Valine-Alanine-p-aminobenzylcarbamate-Monomethyl Auristatin E (Val-Ala-PAB-MMAE) linker-payload system. By comparing its performance with alternative systems and providing detailed experimental methodologies, this document serves as a valuable resource for researchers in the field of targeted cancer therapy.
Executive Summary
The this compound linker-payload system is a crucial component in the design of modern ADCs. The Val-Ala dipeptide offers a balance of stability in circulation and susceptibility to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.[1] Upon cleavage, the PAB spacer self-immolates, releasing the potent microtubule-disrupting agent, MMAE, leading to cell cycle arrest and apoptosis.[1] This guide delves into the preclinical data that characterizes the efficacy, bystander effect, and pharmacokinetic profile of ADCs utilizing this system, while also drawing comparisons with the closely related and more extensively studied Val-Cit-PAB-MMAE linker and other payload alternatives such as MMAF and pyrrolobenzodiazepine (PBD) dimers.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from various preclinical studies, offering a direct comparison of different ADC constructs.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Construct | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| Anti-HER2-Val-Ala-PAB-MMAE | HER2 | SK-BR-3 (Breast Cancer) | 0.1 | [1] |
| Anti-HER2-Val-Ala-PAB-MMAE | HER2 | NCI-N87 (Gastric Cancer) | 0.5 | [1] |
| Anti-HER2-Val-Cit-PAB-MMAE | HER2 | SK-BR-3 (Breast Cancer) | 0.1 | [1] |
| Anti-HER2-Val-Cit-PAB-MMAE | HER2 | NCI-N87 (Gastric Cancer) | 0.4 | |
| cAC10-vcMMAE | CD30 | Karpas 299 (Lymphoma) | ~1 |
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Construct | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Anti-HER2-Val-Ala-PAB-MMAE | NCI-N87 Xenograft | 10 mg/kg, single dose | Significant tumor regression | |
| Anti-HER2-Val-Cit-PAB-MMAE | NCI-N87 Xenograft | 10 mg/kg, single dose | Significant tumor regression | |
| cAC10-vcMMAE | Karpas 299 Xenograft | 1 mg/kg, single dose | Tumor growth delay | |
| cAC10-vcMMAE | Karpas 299 Xenograft | 3 mg/kg, single dose | Complete tumor remission | |
| ICAM1-MMAE | Cholangiocarcinoma Xenograft | 5 mg/kg, every 3 days | 62% TGI vs. PBS control |
Table 3: Comparison of Different Payloads on Bystander Killing Effect
| Payload | Membrane Permeability | In Vivo Bystander Killing | Reference |
| MMAE | Permeable | Potent | |
| MMAF | Less Permeable | Limited | |
| PBD Dimer | Permeable | Potent |
Mechanism of Action and Experimental Workflows
To facilitate a deeper understanding of the preclinical evaluation of these ADCs, the following diagrams illustrate the key mechanisms and experimental processes.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Val-Ala-PAB-MMAE
The handling and disposal of potent compounds like Val-Ala-PAB-MMAE, an antibody-drug conjugate (ADC) component containing the highly cytotoxic agent Monomethyl Auristatin E (MMAE), require stringent safety protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Due to the hazardous nature of MMAE, which is classified as highly toxic and mutagenic, all materials contaminated with this compound must be treated as hazardous cytotoxic waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety measures:
-
Engineering Controls : All handling and disposal procedures should be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or glove box to prevent aerosolization.
-
Personal Protective Equipment (PPE) : Mandatory PPE includes a lab coat, double chemotherapy-rated gloves, and safety goggles.
-
Spill Kit : A spill kit specifically for cytotoxic agents should be readily accessible.
Chemical Inactivation Protocols
Chemical inactivation is a critical step to render the cytotoxic components of this compound non-hazardous prior to final disposal. The primary targets for degradation are the peptide linker (Val-Ala) and the MMAE payload.
Experimental Protocol 1: Two-Step Hydrolysis and Oxidation
This is the recommended procedure as it involves a controlled, sequential degradation of the linker and the cytotoxic payload.
Methodology:
-
Preparation of Waste Solution : Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container. If the waste is in a solid form, reconstitute it in a minimal amount of an appropriate solvent (e.g., water or a buffer solution) to ensure it is fully dissolved.[1]
-
Base Hydrolysis of the Linker : Add a sufficient volume of a concentrated sodium hydroxide (NaOH) solution to the waste to achieve a final concentration of at least 1 M NaOH. Gently mix the solution. Allow the reaction to proceed for a minimum of 24 hours at room temperature to facilitate the cleavage of the valine-alanine linker.[1]
-
Oxidative Degradation of MMAE : After the hydrolysis step, slowly and carefully add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution.[1]
-
Neutralization and Disposal : Before final disposal, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH paper or a calibrated pH meter. Dispose of the neutralized solution in accordance with all local, state, and federal regulations for hazardous waste.[1]
Experimental Protocol 2: Single-Step Oxidative Degradation
This protocol is a simpler alternative, though it may be less controlled as it degrades the entire ADC complex simultaneously.
Methodology:
-
Preparation of Waste Solution : Follow the same procedure as in Protocol 1 for preparing the waste solution.[1]
-
Oxidative Degradation : To the waste solution, add an equal volume of 5.25% sodium hypochlorite solution. Gently mix the solution and allow it to react for a minimum of one hour at room temperature.
-
Disposal : Dispose of the resulting solution in accordance with all applicable hazardous waste regulations. Neutralization may be required depending on local guidelines.
| Chemical Inactivation Data | ||||
| Inactivation Method | Reagent | General Conditions | Target Component(s) | Efficacy Notes |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Elevated temperature and prolonged incubation may be required. | Valine-Alanine Linker | Cleaves the peptide bonds in the linker, separating the MMAE payload from the antibody. |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Typically requires heating (e.g., 6 M HCl at 110°C for 24 hours). | Valine-Alanine Linker | Effective in cleaving peptide bonds. |
| Oxidative Degradation | Sodium Hypochlorite (Bleach) or Potassium Permanganate | Dependent on concentration and reaction time. | MMAE Payload | Degrades the cytotoxic MMAE molecule. |
Waste Segregation and Final Disposal
Proper segregation and disposal of waste are crucial to prevent cross-contamination and ensure compliant disposal.
Solid Waste:
-
All non-sharp solid waste, including vials, pipette tips, contaminated PPE (gloves, gowns), and cleaning materials, must be collected in a dedicated, leak-proof container lined with a distinctive bag (often yellow or purple).
-
The container must be clearly labeled as "Cytotoxic Waste for Incineration."
Liquid Waste:
-
Unused solutions or liquid waste that has been chemically inactivated should be collected in a sealed, leak-proof, and clearly labeled container.
-
The container must be clearly marked with "Cytotoxic Waste" or "Hazardous Chemical Waste" and list the chemical constituents.
Sharps:
-
All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
Final Disposal:
-
All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program.
-
High-temperature incineration is the generally accepted method for the final destruction of cytotoxic compounds.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Researchers: Essential Safety and Handling Protocols for Val-Ala-PAB-MMAE
For Immediate Use by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the highly potent cytotoxic agent Val-Ala-PAB-MMAE. Adherence to these protocols is essential to ensure personal safety and prevent environmental contamination. This compound is a key component in the development of Antibody-Drug Conjugates (ADCs), and its handling demands the utmost care due to the potent nature of its monomethyl auristatin E (MMAE) payload.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Due to the cytotoxic nature of the MMAE payload, all handling of this compound, in both powder and solution form, must be conducted within a certified chemical fume hood, biological safety cabinet, or an isolator to minimize the risk of aerosol inhalation.
A multi-layered approach to PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption of the cytotoxic agent. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown constructed from a low-permeability fabric. | Protects the body from contamination and prevents the transfer of hazardous materials outside of the designated handling area. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Shields the eyes and face from accidental splashes and aerosolized particles. |
| Respiratory Protection | A fit-tested N95 respirator or higher-level respiratory protection. | Essential for preventing the inhalation of aerosolized particles, especially when handling the powdered form of the compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area to prevent cross-contamination.
-
Containment: The weighing of powdered this compound should be performed in a containment ventilated enclosure (CVE) or an isolator to control airborne particles.
-
Static Control: Use anti-static tools and equipment to prevent the dispersal of the fine powder.
-
Aliquoting: If possible, use pre-aliquoted amounts to avoid repeated handling of the bulk powder.
2. Reconstitution and Dilution:
-
Solvent Handling: this compound is soluble in solvents such as DMSO.[1] Handle all solvents in a chemical fume hood.
-
Procedure:
-
Ensure all necessary equipment (vials, syringes, pipette tips) is readily available within the containment area.
-
Slowly add the recommended solvent to the vial containing the powdered this compound, directing the stream to the side of the vial to minimize aerosol generation.
-
Gently swirl or vortex the vial to ensure complete dissolution. Sonication may be recommended for certain concentrations.[1]
-
Visually inspect the solution to confirm that all powder has dissolved before proceeding.
-
3. Storage:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
In Solvent: Store stock solutions at -80°C for up to 1 year.[1] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, pipette tips, and vials, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
-
Liquid Waste: All aqueous and solvent-based waste containing this compound must be collected in a dedicated, shatter-proof, and leak-proof container. This container should be clearly labeled as "Hazardous Liquid Waste: Contains this compound".
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Decontamination:
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with a suitable deactivating agent, such as a 10% bleach solution, followed by a rinse with 70% ethanol and then water.
-
Equipment: Non-disposable equipment should be decontaminated following a validated institutional protocol.
3. Spill Management:
In the event of a spill, immediate action is required to contain and clean up the hazardous material. A cytotoxic spill kit should be readily available in all areas where this compound is handled.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the full recommended PPE, including respiratory protection.
-
Contain the Spill: Use absorbent pads from the spill kit to cover and contain the spill, working from the outside in.
-
Decontaminate: Clean the spill area with a deactivating agent, followed by a thorough rinse. All cleaning materials must be disposed of as cytotoxic waste.
-
Report: Report the spill to the appropriate Environmental Health and Safety officer.
Visualizing Safe Handling Workflows
To further clarify the necessary procedures, the following diagrams illustrate the logical flow of operations for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
